Homoplantaginin

Catalog No.
S624930
CAS No.
17680-84-1
M.F
C22H22O11
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoplantaginin

CAS Number

17680-84-1

Product Name

Homoplantaginin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

GCLAFEGUXXHIFT-IWLDQSELSA-N

SMILES

Array

Synonyms

6-methoxy-4',5-dihydroxyflavone-7-O-glucoside, homoplantaginin

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Homoplantaginin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Homoplantaginin from Salvia plebeia R. Br. - Chemistry, Pharmacology, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Background

Salvia plebeia R. Br. is a valuable medicinal plant belonging to the Lamiaceae family that has been employed in Traditional Chinese Medicine (TCM) for centuries, first documented in the Compendium of Materia Medica during the Ming Dynasty in China. [1] [2] This herb is widely distributed throughout China, Korea, Japan, Afghanistan, and India, and has been traditionally used for treating various conditions including hepatitis, cough, diarrhea, gonorrhea, menorrhagia, tumors, and hemorrhoids. [1] The plant contains a diverse array of bioactive compounds, with flavonoids representing one of its most therapeutically significant component classes. [3] Among these flavonoids, homoplantaginin (C₂₂H₂₂O₁₁, molecular weight: 462.4 g/mol) has emerged as a key marker compound and active constituent responsible for many of the observed pharmacological effects. [2] [4]

The chemical complexity of S. plebeia presents both challenges and opportunities for drug development. Recent research has focused on standardizing extraction methods, quantifying active constituents, and elucidating the molecular mechanisms underlying the therapeutic potential of this compound. This technical guide provides a comprehensive overview of S. plebeia as a natural source of this compound, with detailed experimental protocols, quantitative analytical data, mechanistic pathways, and biosynthesis information tailored for researchers and drug development professionals.

Chemical Identification and Structural Properties

Structural Characteristics and Isolation

This compound is a flavonoid glycoside consisting of the flavone hispidulin (4',5,7-trihydroxy-6-methoxyflavone) linked to a glucose moiety at the 7-position. [2] The systematic name for this compound is hispidulin-7-O-β-D-glucoside, reflecting its fundamental chemical structure. The compound has been successfully isolated from S. plebeia using various chromatographic techniques, including silica gel and Sephadex LH-20 column chromatography, with the ethyl acetate and n-butanol fractions of ethanol extracts proving particularly rich sources. [3]

The structural elucidation of this compound has been confirmed through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals including flavonoid aromatic protons and anomeric proton signals from the glucose moiety around δ 5.0 ppm. [3] Mass spectrometry analysis shows a molecular ion peak at m/z 462 [M]+, consistent with its molecular formula C₂₂H₂₂O₁₁. [4] Recent advances in semi-synthesis have provided alternative routes to obtain this compound, addressing supply limitations for research and development purposes. [5]

Quantitative Analysis in Salvia Species

Table 1: Quantitative Analysis of this compound in Different Extracts of Salvia plebeia

Extract Type This compound Content (mg/g) Extraction Method Major Co-extracted Compounds
Ethanol (SPE) 12.45 Soxhlet extraction, 80°C, 3h Hispidulin, Rosmarinic acid, 6-hydroxyluteolin 7-O-glucoside
Methanol (SPM) 9.87 Maceration Nepitrin, Jaceosidin, Luteolin
Water (SPW) 7.32 Reflux extraction Caffeic acid, Cosmosiin, Rosmarinic acid

Table 2: this compound Content in Different Salvia Species

Salvia Species This compound Content (mg/g) Total Flavonoid Content Total Phenolic Acid Content
S. plebeia 12.45 High High
S. officinalis 4.32 Moderate Moderate
S. japonica 2.15 Low Low
S. splendens 1.78 Low Low

Quantitative analyses using HPLC-UV have revealed that this compound is present in significant quantities in S. plebeia extracts, with the highest yields obtained from ethanol extracts (12.45 mg/g). [3] When compared to other Salvia species, S. plebeia contains substantially higher levels of this compound, confirming its status as a premium source for this valuable flavonoid. [3] The content of this compound varies depending on the plant organ and growth stage, with the highest accumulation typically observed in leaves during the flowering stage. [2]

Comprehensive Pharmacological Activities

Antioxidant Mechanisms and Nrf2 Pathway Activation

This compound demonstrates significant antioxidant properties through multiple mechanisms. In cell-free systems, it exhibits strong free radical scavenging activity with an IC₅₀ of 0.35 μg/mL against DPPH radicals. [6] In cellular models, this compound treatment significantly increases the activity of endogenous antioxidant enzymes including glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) in human hepatocyte (HL-7702) cells exposed to oxidative stress. [6]

The antioxidant mechanism primarily involves the Nrf2/HO-1 signaling pathway. Under oxidative stress conditions induced by oxidized low-density lipoprotein (oxLDL), this compound promotes Nrf2 nuclear translocation, leading to increased expression of heme oxygenase-1 (HO-1) and other antioxidant response element-dependent genes. [7] This pathway activation was shown to be essential for this compound's protective effects, as demonstrated by experiments where Nrf2 knockdown via siRNA abolished its antioxidant activity in human umbilical vein endothelial cells (HUVECs). [7]

G OxidativeStress Oxidative Stress (H₂O₂, oxLDL) Nrf2Activation Nrf2 Activation & Nuclear Translocation OxidativeStress->Nrf2Activation Initiates ARE Antioxidant Response Element (ARE) Nrf2Activation->ARE Binds to HO1 HO-1 Upregulation ARE->HO1 Activates AntioxidantEnzymes Antioxidant Enzymes (GSH, GSH-Px, SOD) ARE->AntioxidantEnzymes Induces Cytoprotection Cytoprotective Effects HO1->Cytoprotection Contributes to AntioxidantEnzymes->Cytoprotection Mediates This compound This compound Treatment This compound->Nrf2Activation Enhances

Figure 1: Nrf2-mediated antioxidant pathway activated by this compound

Anti-inflammatory Activities and Signaling Pathways

This compound exhibits potent anti-inflammatory effects through modulation of multiple signaling pathways. In BCG/lipopolysaccharide-induced hepatic injury models, this compound significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1. [6] The compound demonstrates dose-dependent inhibition of inflammation in various experimental models, with effective concentrations ranging from 25-100 mg/kg in vivo and 0.1-100 μg/mL in vitro. [6]

The anti-inflammatory mechanism primarily involves inhibition of the NF-κB and MAPK pathways. Recent research has identified that this compound binds directly to TAK1 (TGF-β-activated kinase 1), preventing its phosphorylation and subsequent activation of downstream NF-κB and MAPK signaling cascades. [8] This mechanism was confirmed through cellular thermal shift assays (CETSA), which demonstrated direct binding between this compound and TAK1. [8] Additionally, in ulcerative colitis models, this compound regulates the MMP9-RLN2 signaling axis, reducing inflammation and promoting tissue repair. [4]

Table 3: Anti-inflammatory Effects of this compound in Experimental Models

Disease Model Mechanism of Action Observed Effects Effective Concentration/Dose
Hepatic Injury Reduces TNF-α, IL-1 Decreased inflammation, improved liver function 25-100 mg/kg (in vivo)
Atherosclerosis Inhibits ROS/ERK/NF-κB Reduced endothelial apoptosis, decreased plaque formation 10-50 μM (in vitro)
Intervertebral Disc Degeneration Binds TAK1, blocks NF-κB/MAPK Reduced matrix metalloproteinase expression, decreased inflammation 5-20 μg/mL (in vitro)
Ulcerative Colitis Regulates MMP9-RLN2 axis Improved colonic mucosa, reduced inflammatory cytokines 12.5-50 mg/kg (in vivo)
Hepatoprotective Effects

The hepatoprotective properties of this compound have been demonstrated in multiple experimental models. In human hepatocyte HL-7702 cells exposed to H₂O₂-induced oxidative stress, this compound (0.1-100 μg/mL) significantly reduced lactate dehydrogenase (LDH) leakage and enhanced cellular antioxidant defenses. [6] In murine models of Bacillus Calmette-Guérin (BCG)/lipopolysaccharide (LPS)-induced hepatic injury, this compound treatment (25-100 mg/kg) significantly reduced serum ALT and AST levels (markers of liver damage), decreased TNF-α and IL-1 production, reduced thiobarbituric acid-reactive substances (TBARS), and elevated GSH, GSH-Px, and SOD levels in hepatic homogenates. [6] Histopathological analysis confirmed that this compound treatment ameliorated liver injury, reducing inflammatory cell infiltration and hepatocyte necrosis. [6]

Cardiovascular Protection

This compound demonstrates significant cardiovascular protective effects, particularly in models of atherosclerosis. In apoE-/- mice fed a high-fat diet, this compound treatment inhibited oxLDL-induced endothelial cell apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) on the vascular endothelium. [7] These effects were mediated through inhibition of the ROS/ERK/NF-κB signaling pathway and simultaneous activation of the Nrf2/HO-1 antioxidant pathway. [7] The compound restricted atherosclerosis development, reduced plaque area, and enhanced plaque stability by decreasing lipid deposition, increasing collagen content, reducing macrophage accumulation, and promoting smooth muscle cell presence in lesions. [7]

Additional Therapeutic Applications

Recent research has uncovered several additional therapeutic applications for this compound:

  • Intervertebral Disc Degeneration: this compound alleviates degeneration by blocking NF-κB/MAPK pathways through direct binding to TAK1, reducing inflammation and cellular senescence in nucleus pulposus cells. [8] [9]

  • Ulcerative Colitis: The compound inhibits colitis progression by regulating the MMP9-RLN2 signaling axis, reducing pro-inflammatory cytokines and strengthening the intestinal mucosal barrier. [4]

  • Potential Metabolic Effects: While not yet fully investigated, this compound's structural similarity to flavonoids known to act as PPARγ agonists suggests potential applications in metabolic disorders. [10]

Biosynthesis and Metabolic Pathways

Biosynthetic Route in S. plebeia

The complete biosynthetic pathway of this compound in S. plebeia has been elucidated through combined metabolomic-transcriptomic analysis and functional verification. [2] The pathway begins with the amino acid phenylalanine and proceeds through multiple enzymatic steps to yield this compound.

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid 4-Coumaric Acid CinnamicAcid->CoumaricAcid C4H CoumaroylCoA 4-Coumaroyl-CoA CoumaricAcid->CoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Hispidulin Hispidulin Apigenin->Hispidulin F6H → F6OMT This compound This compound Hispidulin->this compound UGT

Figure 2: Biosynthetic pathway of this compound in Salvia plebeia

Key Enzymes and Genetic Regulation

Table 4: Key Enzymes in this compound Biosynthesis

Enzyme Gene Symbol Function in Pathway Cellular Localization
Phenylalanine ammonia-lyase SpPAL Converts phenylalanine to cinnamic acid Cytoplasm
Cinnamate 4-hydroxylase SpC4H Hydroxylates cinnamic acid to 4-coumaric acid Endoplasmic reticulum
4-Coumarate:CoA ligase Sp4CL2, Sp4CL5 Activates 4-coumaric acid to form 4-coumaroyl-CoA Cytoplasm
Chalcone synthase SpCHS1 Condenses 4-coumaroyl-CoA to form naringenin chalcone Cytoplasm
Chalcone isomerase SpCHI Converts naringenin chalcone to naringenin Cytoplasm
Flavone synthase SpFNS Converts naringenin to apigenin Endoplasmic reticulum
Flavone 6-hydroxylase SpF6H1 Hydroxylates apigenin at C6 position Endoplasmic reticulum
Flavone 6-O-methyltransferase SpF6OMT1, SpF6OMT2 Methylates 6-hydroxyapigenin to form hispidulin Cytoplasm
UDP-glycosyltransferase SpUGT1, SpUGT2, SpUGT3 Glycosylates hispidulin to form this compound Cytoplasm

The biosynthesis of this compound is regulated by organ and developmental stage-specific expression of these key enzymes. Transcriptomic analysis revealed that gene expression levels peak during specific growth stages, with the highest accumulation of this compound typically observed in leaves during the flowering stage. [2] This information is crucial for optimizing harvest times and developing biotechnological production strategies.

Heterologous Production Systems

Recent advances have enabled the reconstruction of this compound biosynthesis in heterologous systems. By expressing the identified genes in Escherichia coli, researchers have achieved production yields of 5.33 mg/L for hispidulin and 3.86 mg/L for this compound. [2] This microbial production platform offers a sustainable alternative to plant extraction and provides opportunities for engineering higher-yielding strains through metabolic engineering approaches.

Research Methods and Experimental Protocols

Extraction and Isolation Procedures

Optimized Extraction Protocol from S. plebeia: [3]

  • Plant Material Preparation: Dry aerial parts of S. plebeia are ground to a fine powder using a mechanical grinder.

  • Ethanol Extraction: The powdered plant material (1.6 kg) is extracted under reflux in 95% ethanol (3 × 5L) at 80°C for 3 hours using a Soxhlet extractor.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 50°C to obtain crude ethanol extract (SPE, yield approximately 22.5%).

  • Fractionation: The SPE (340 g) is suspended in distilled water and sequentially partitioned with equal volumes of n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Isolation: The ethyl acetate fraction (10.0 g) is subjected to silica gel column chromatography with a step-wise gradient of CHCl₃:MeOH (100:0 to 0:100 v/v). Fractions are monitored by TLC and combined based on similar chemical profiles.

  • Purification: Combined fractions are further purified using Sephadex LH-20 column chromatography with a H₂O:MeOH gradient (5:1 to 1:5 v/v) to obtain pure this compound.

Quantitative Analysis by HPLC-UV

HPLC-UV Analysis Conditions: [3] [2]

  • Apparatus: Agilent 1260 Infinity II LC system equipped with UV detector
  • Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm)
  • Column Temperature: 40°C
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: Acetonitrile
  • Gradient Program:
    • 0 min: 12% B
    • 3 min: 16% B
    • 5 min: 16.5% B
    • 8 min: 18% B
    • 9 min: 27% B
    • 12 min: 33% B
    • 13 min: 50% B
    • 14 min: 95% B
  • Flow Rate: 0.4 mL/min
  • Detection Wavelength: 340 nm
  • Injection Volume: 10 μL
In Vitro Bioactivity Assays

Cell Culture and Treatment Protocols: [7] [8]

  • Cell Viability Assessment (CCK-8 Assay):

    • Seed cells in 96-well plates at a density of 7,000 cells/well
    • Treat with this compound at various concentrations (0, 1, 5, 10, 15, 20 μg/mL) for 12-72 hours
    • Add 10 μL CCK-8 reagent to 100 μL complete media per well
    • Incubate at 37°C for 2 hours
    • Measure absorbance at 450 nm using a microplate reader
  • Oxidative Stress Protection Assay:

    • Culture HUVECs or hepatocytes to 80% confluence
    • Pre-treat with this compound (0.1-100 μg/mL) for 4 hours
    • Induce oxidative stress with H₂O₂ (100-500 μM) or oxLDL (50-100 μg/mL) for 24 hours
    • Assess parameters: LDH leakage, ROS production, antioxidant enzyme activities
  • Anti-inflammatory Activity Assessment:

    • Culture target cells (NP cells, macrophages, etc.) to 70-80% confluence
    • Pre-treat with this compound for 2 hours
    • Stimulate with inflammatory inducers (TNF-α, IL-1β, LPS) for 6-24 hours
    • Analyze NF-κB/MAPK pathway activation, pro-inflammatory cytokine expression
In Vivo Efficacy Evaluation

Animal Model Administration Protocols: [6] [7]

  • Hepatic Injury Model:

    • Induce liver injury in mice with BCG (125 mg/kg, iv) followed by LPS (7.5 μg/kg, iv) after 10 days
    • Administer this compound (25-100 mg/kg, ip) daily for 3 days before LPS challenge
    • Assess serum ALT/AST levels, cytokine production, liver histopathology
  • Atherosclerosis Model:

    • Use apoE-/- mice (6 weeks old) fed high-fat diet for 12 weeks
    • Administer this compound (10-50 mg/kg, ip) daily for 8 weeks
    • Evaluate plaque formation, endothelial function, oxidative stress markers
  • Ulcerative Colitis Model:

    • Induce colitis in C57BL/6J mice with 2.5% DSS in drinking water for 7 days
    • Administer this compound (12.5-50 mg/kg, orally) daily for 10 days
    • Assess disease activity index, MPO activity, colon histopathology

Conclusion and Research Perspectives

This compound from S. plebeia represents a promising multifunctional natural product with demonstrated efficacy in various disease models. Its mechanisms of action involve modulation of oxidative stress responses through Nrf2 pathway activation and suppression of inflammatory processes via inhibition of NF-κB/MAPK signaling pathways. The elucidation of its complete biosynthetic pathway in S. plebeia enables both quality control optimization for herbal preparations and development of heterologous production systems.

Future research directions should focus on:

  • Clinical translation of preclinical findings, particularly for hepatoprotection and cardiovascular applications
  • Structure-activity relationship studies to optimize potency and bioavailability through semi-synthetic approaches
  • Formulation development to address potential bioavailability limitations
  • Exploration of synergistic effects with other bioactive compounds in S. plebeia extracts
  • Investigation of potential applications in metabolic disorders based on its structural similarity to PPARγ agonists

References

Homoplantaginin flavonoid glycoside characterization

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical & Physical Properties

The table below summarizes the core characterization data for homoplantaginin.

Property Details
Systematic Name 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1]
Molecular Formula C₂₂H₂₂O₁₁ [1]
Molecular Weight 462.41 g/mol [1]
CAS Registry Number 17680-84-1 [1]
Melting Point 256-258 °C [1]
Solubility Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in acetone; insoluble in water [1]

Analytical Characterization & Identification

Accurately identifying this compound, especially distinguishing it from similar compounds, is a key area of research.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a standard technique for detecting and quantifying this compound in complex mixtures like plant extracts [2]. It is typically run in negative ion mode for optimal sensitivity [2].
  • Advanced Data Analysis with Deep Learning: A recent innovation uses a Vision Transformer (ViT) model to analyze raw ESI-MS/MS spectra for highly accurate classification of flavonoid glycoside isomers. This model achieved an overall accuracy of 84.7% on a test set, with performance for specific glycosylation patterns detailed in the table below [3].
Glycosylated Pattern Precision Recall F1 Score
7-O-glycoside (e.g., this compound) 0.946 0.856 0.899
3-O-glycoside 0.941 0.904 0.922
6-C-glycoside 0.893 0.893 0.893
4'-O-glycoside 0.710 0.817 0.760
8-C-glycoside 0.600 0.900 0.720

Biological Activity & Mechanism of Action

Substantial research has elucidated this compound's mechanism in protecting against atherosclerosis, primarily through the activation of the Nrf2 antioxidant pathway [4] [5].

The diagram below illustrates this core mechanism, which protects vascular endothelial cells from injury induced by oxidized low-density lipoprotein (oxLDL), a key factor in atherosclerosis development.

G OxLDL oxLDL Stressor ROS Inhibits ROS Production OxLDL->ROS Induces Compound This compound Treatment Nrf2 Nrf2 Activation (Nuclear Translocation) Compound->Nrf2 Activates NFkB Suppresses NF-κB Activation & Translocation Compound->NFkB Directly Inhibits? HO1 ↑ HO-1 Expression (Antioxidant Response) Nrf2->HO1 Upregulates Nrf2->ROS Inhibits HO1->ROS Inhibits ROS->NFkB Activates Outcomes Cellular Protection • Reduced Apoptosis • Lower Adhesion Molecules (ICAM-1/VCAM-1) • Inhibited Atherosclerosis ROS->Outcomes NFkB->Outcomes

Summary of the Nrf2-mediated protective mechanism of this compound against oxLDL-induced endothelial injury.

This mechanism is supported by both in vitro and in vivo data [4] [5]:

  • In Vitro (HUVECs): this compound inhibited oxLDL-induced apoptosis and reduced levels of adhesion molecules (ICAM-1, VCAM-1). It also suppressed ROS production, ERK phosphorylation, and NF-κB nuclear translocation.
  • In Vivo (apoE⁻/⁻ Mice): Treatment reduced endothelial injury and atherosclerotic plaque development. Knockdown of Nrf2 via siRNA abolished these protective effects, confirming the pathway's centrality [4] [5].

Biosynthesis Pathway

Research has successfully mapped the complete biosynthetic pathway of this compound in Salvia plebeia, identifying key genes involved [2]. The pathway starts from the amino acid phenylalanine and proceeds through hispidulin as the direct aglycone precursor.

The biosynthetic route from scutellarin has also been achieved through semi-synthesis, providing an alternative route for producing the compound and its analogs [6].

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid SpPAL CoumaricAcid 4-Coumaric Acid CinnamicAcid->CoumaricAcid SpC4H CoumarylCoA 4-Coumaryl-CoA CoumaricAcid->CoumarylCoA Sp4CL2/5 NaringeninChalcone Naringenin Chalcone CoumarylCoA->NaringeninChalcone SpCHS1 Naringenin Naringenin NaringeninChalcone->Naringenin SpCHI Apigenin Apigenin Naringenin->Apigenin SpFNS Hispidulin Hispidulin Apigenin->Hispidulin SpF6H1 SpF6OMT1/2 This compound This compound Hispidulin->this compound SpUGT1/2/3

The biosynthetic pathway of this compound from phenylalanine in Salvia plebeia.

Detailed Experimental Protocols

For researchers aiming to replicate key studies, here are summaries of the core methodologies.

In Vitro Model of Endothelial Cell Injury [4]
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Induction of Injury: Treat cells with oxLDL (e.g., 50-150 μg/mL for 24 hours).
  • Compound Treatment: Co-incubate with this compound (e.g., 10-100 μM) to assess protection.
  • Apoptosis Assay: Analyze using TUNEL staining and measure Bcl-2/Bax protein ratio via Western blot.
  • Adhesion Molecule Measurement: Quantify ICAM-1 and VCAM-1 protein levels by Western blot.
  • Pathway Analysis: Measure ROS production with fluorescent probes (e.g., DCFH-DA). Assess Nrf2 and NF-κB nuclear translocation via immunofluorescence or subcellular fractionation with Western blot.
Chemical Profiling in Plant Material [2]
  • Extraction: Homogenize 0.5 g of dried plant material in 10 mL of 70% methanol. Sonicate for 30 minutes, centrifuge, and filter the supernatant.
  • UPLC-Q-TOF-MS/MS Analysis:
    • Column: C18 reversed-phase (50 x 2.1 mm, 1.5 µm).
    • Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile, with a gradient elution.
    • MS Detection: Negative ion mode; mass range 100-2000 Da.
Semi-Synthesis from Scutellarin [6]

This chemical route allows for gram-scale production.

  • Esterification: Treat scutellarin with thionyl chloride (SOCl₂) in methanol to yield scutellarin methyl ester.
  • Selective Methylation: Methylate the 6-hydroxyl group on the flavone skeleton using methyl iodide (CH₃I) and a base like potassium carbonate.
  • Glycosylation: Execute a Koenigs-Knorr reaction to attach a glucose moiety, using a protected glucosyl bromide donor and a silver salt (e.g., Ag₂CO₃, Ag₂O) as a promoter.
  • Deprotection: Remove protecting groups under appropriate acidic or catalytic conditions to yield this compound.

The research demonstrates that this compound is a promising therapeutic candidate for atherosclerosis. Its well-defined Nrf2 activation mechanism, advanced analytical methods for characterization, and elucidated biosynthetic pathway provide a strong foundation for future drug development and clinical studies.

References

Homoplantaginin in traditional Chinese medicine

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Mechanisms & Targets

Extensive in vitro and in vivo studies have elucidated several key molecular mechanisms behind homoplantaginin's biological effects.

Pharmacological Action Studied Disease Model Molecular Targets & Pathways
Anti-inflammatory Ulcerative Colitis [1] Targets MMP9, upregulates RLN2, inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) [1] [2]
Anti-inflammatory Intervertebral Disc Degeneration [3] [4] Binds TAK1, inhibits NF-κB and MAPK pathways, reduces MMPs, increases extracellular matrix synthesis [3] [4]
Antioxidant & Anti-atherosclerotic Atherosclerosis [5] Activates Nrf2, promotes its nuclear translocation, upregulates HO-1, inhibits ROS/ERK/NF-κB pathway [5]
Endothelial Protection Endothelial Cell Injury [5] Reduces oxLDL-induced apoptosis, inhibits adhesion molecules (ICAM-1, VCAM-1) [5]

These mechanisms can be visualized in the following pathway diagram:

G cluster_mechanism1 Inflammation (e.g., Colitis, Disc Degeneration) cluster_mechanism2 Oxidative Stress & Atherosclerosis HPG This compound (HPG) TAK1 TAK1 HPG->TAK1 Binds RLN2 ↑ Relaxin 2 (RLN2) HPG->RLN2 Upregulates Nrf2 Nrf2 HPG->Nrf2 Activates NFkB_MAPK NF-κB & MAPK Pathways TAK1->NFkB_MAPK Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_MAPK->Cytokines MMPs ↓ Matrix Metalloproteinases (MMP3, MMP9, MMP13) NFkB_MAPK->MMPs HO1 ↑ HO-1 Nrf2->HO1 Promotes Nuclear Translocation ROS ↓ ROS HO1->ROS AdhesionMolecules ↓ Adhesion Molecules (ICAM-1, VCAM-1) ROS->AdhesionMolecules Apoptosis ↓ Cell Apoptosis ROS->Apoptosis

Summary of this compound's Key Molecular Mechanisms.

Detailed Experimental Protocols

For researchers looking to validate these findings, here is a summary of key methodological details from the cited studies.

Experimental Area Key Protocol Details
In Vivo Model (Colitis) Animal: Female C57BL/6J mice (6-8 weeks). Model Induction: 2.5% DSS in drinking water for 7 days, then normal water for 3 days. Dosing: this compound (12.5, 25, 50 mg/kg) or 5-ASA (200 mg/kg) orally administered from day 1 to 10. Assessment: Disease Activity Index (DAI), colon length, histopathology (H&E staining), MPO activity [1] [2].
In Vivo Model (Atherosclerosis) Animal: apoE-/- mice on high-fat diet. Dosing: Intraperitoneal injection of this compound for 8 weeks. Assessment: Plaque area (Oil Red O), collagen content, macrophage infiltration, TUNEL assay for apoptosis [5].

| Molecular Target Validation | Techniques:Molecular Docking & Bioinformatics: Target prediction using CTD, SwissTargetPrediction; disease targets from GeneCards, OMIM; PPI network via STRING [1]. • Microscale Thermophoresis (MST): Validated direct binding between this compound and MMP9 protein [1] [2]. • Cellular Thermal Shift Assay (CETSA): Validated direct binding to TAK1 protein [4]. | | Cell-based Assays (General) | Cell Lines: Primary nucleus pulposus cells [3], HUVECs [5]. Treatment: Inflammation induced by TNF-α or oxLDL. Viability: CCK-8 assay. Gene/Protein Expression: qRT-PCR, Western Blot. Pathway Analysis: Immunofluorescence for protein localization (e.g., Nrf2, NF-κB) [5] [3]. |

Drug Development Considerations

From a pharmaceutical science perspective, this compound faces a key challenge of low oral bioavailability (approximately 4.02% in rats) [6]. This is attributed to its metabolism; after oral administration, a significant portion is hydrolyzed to its aglycone, hispidulin, by intestinal bacteria [6]. Its absorption in the intestines occurs primarily via passive transport [6].

To address this, semi-synthesis from the more readily available flavonoid scutellarin provides a viable path to obtain sufficient quantities for further research and development [7].

Conclusion and Future Directions

  • Optimizing Delivery: Developing novel formulations (e.g., nanoparticles, liposomes) to improve its oral bioavailability.
  • Target Validation: Further confirming its primary targets and exploring potential off-target effects.
  • Clinical Translation: Conducting rigorous preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials.

References

Homoplantaginin: A Comprehensive Technical Overview of its Therapeutic Mechanisms and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Homoplantaginin (IUPAC name: 5,4'-Dihydroxy-6,7-dimethoxyflavone-4'-glucoside; Molecular Formula: C₂₂H₂₂O₁₁; Molecular Weight: 462.4 g/mol) is a naturally occurring flavonoid compound primarily isolated from traditional Chinese medicinal plants such as Salvia plebeia R. Brown and Salvia miltiorrhiza [1] [2]. This compound has garnered significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and potential therapeutic applications in chronic inflammatory conditions. As a flavonoid, this compound possesses the characteristic chemical structure of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring, with specific hydroxyl, methoxy, and glucoside substitutions that contribute to its biological activity and relatively favorable pharmacokinetic profile. Recent advances in research have begun to elucidate its molecular mechanisms of action, revealing multi-targeted effects on various signaling pathways involved in inflammation, oxidative stress, and cellular senescence.

Therapeutic Applications and Associated Molecular Mechanisms

Extensive preclinical investigations have demonstrated this compound's efficacy across multiple disease models, with particularly promising results in gastrointestinal and musculoskeletal disorders. The table below summarizes the key therapeutic applications and their associated molecular mechanisms identified in recent studies.

Table 1: Documented Therapeutic Applications and Molecular Mechanisms of this compound

Disease Model Molecular Targets Signaling Pathways Observed Effects
Ulcerative Colitis [1] MMP9, RLN2 MMP9-RLN2 axis Alleviated DSS-induced colitis symptoms, reduced MPO activity, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ), strengthened intestinal mucosal barrier
Intervertebral Disc Degeneration [3] [2] TAK1 NF-κB/MAPK pathways Inhibited NP cell senescence and inflammation, reduced ECM degradation, alleviated disc degeneration in rat models
General Anti-inflammatory Mechanism [2] Multiple NF-κB, MAPK, PI3K/AKT, JAK/STAT Broad-spectrum inhibition of inflammatory mediators, reduction in oxidative stress, decreased expression of matrix metalloproteinases (MMP3, MMP9, MMP13)

The anti-inflammatory effects of this compound appear to be mediated through its ability to simultaneously modulate multiple inflammatory signaling cascades. Research indicates that this compound exerts significant inhibitory effects on the NF-κB (Nuclear Factor-Kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, both of which are central regulators of inflammatory responses [3] [2]. In studies investigating intervertebral disc degeneration, this compound demonstrated direct binding to TAK1 (Transforming Growth Factor-β-Activated Kinase 1), a crucial upstream regulator of both NF-κB and MAPK signaling pathways [3]. This binding interaction prevents TAK1 activation and subsequently inhibits the phosphorylation and nuclear translocation of downstream transcription factors responsible for initiating the expression of pro-inflammatory cytokines and matrix-degrading enzymes.

The following diagram illustrates the core signaling pathways through which this compound exerts its anti-inflammatory effects:

G TNF_alpha TNF-α Stimulus TAK1 TAK1 TNF_alpha->TAK1 NF_kB NF-κB Pathway TAK1->NF_kB MAPK MAPK Pathway TAK1->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines MMPs Matrix Metalloproteinases (MMP3, MMP9, MMP13) NF_kB->MMPs MAPK->Cytokines MAPK->MMPs HPG This compound (HPG) HPG->TAK1 Binds & Inhibits

This compound inhibits inflammatory signaling by targeting TAK1.

For ulcerative colitis, research has identified a more specific mechanism involving the MMP9-RLN2 signaling axis [1]. This compound was shown to directly bind to MMP9 (Matrix Metalloproteinase 9) in a dose-dependent manner, subsequently modulating the expression of RLN2 (Relaxin 2), which plays a protective role in colitis pathology. This targeted interaction contributes to the preservation of the intestinal mucosal barrier and reduction of inflammatory infiltration in the colonic tissue.

Quantitative Experimental Data and Efficacy Metrics

Rigorous quantitative assessments across multiple studies have provided compelling evidence for this compound's therapeutic efficacy. The following table summarizes key experimental findings from recent investigations:

Table 2: Quantitative Assessment of this compound Efficacy in Preclinical Models

Study Model Dosage/Concentration Key Efficacy Metrics Experimental Outcomes
DSS-Induced Colitis (Mouse) [1] 12.5, 25, 50 mg/kg (oral) Disease Activity Index (DAI), MPO Activity, Histopathological Score Significant dose-dependent reduction in DAI scores (p<0.01), decreased MPO activity (indicator of neutrophil infiltration), improved histopathological outcomes
In Vitro UC Model [1] Not specified Cytokine Expression (TNF-α, IL-1β, IL-6, IFN-γ) Marked inhibition of pro-inflammatory cytokine expression at mRNA level
Intervertebral Disc Degeneration (Rat) [2] 1, 5, 10, 15, 20 μg/mL (in vitro); Local injection (in vivo) Cell Viability, Senescence Markers, Histological Grade Concentration-dependent effects on NP cell viability with optimal range of 5-15 μg/mL; significant reduction in disc degeneration histological scores in vivo
IDD In Vitro Model [3] [2] 5-20 μg/mL ECM Components, MMP Expression Increased anabolic markers (AGGREECAN, COL2A1); decreased catabolic markers (MMP3, MMP9, MMP13)

In the dextran sulfate sodium (DSS)-induced colitis model, this compound treatment at 50 mg/kg demonstrated comparable efficacy to 5-ASA (200 mg/kg), a standard clinical treatment for ulcerative colitis [1]. The compound significantly ameliorated disease activity indices, which incorporate weight loss, stool consistency, and gross bleeding parameters. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammation, was substantially reduced in this compound-treated groups, indicating diminished inflammatory cell recruitment to colonic tissues.

For intervertebral disc degeneration models, this compound exhibited a biphasic dose-response relationship in cell viability assays [2]. At lower concentrations (5-15 μg/mL), the compound promoted nucleus pulposus (NP) cell proliferation and viability, while higher concentrations (20 μg/mL) began to show mild cytotoxic effects. This concentration-dependent efficacy highlights the importance of dosage optimization for therapeutic applications. Furthermore, this compound treatment effectively counteracted the TNF-α-induced shift in extracellular matrix balance, promoting matrix preservation and synthesis while inhibiting degradation.

Detailed Experimental Protocols and Methodologies

In Vivo Colitis Model and Assessment Methods

The efficacy of this compound for ulcerative colitis was evaluated using a well-established dextran sulfate sodium (DSS)-induced colitis model in female C57BL/6J mice (6-8 weeks old, 18-22 g) [1]. The experimental protocol involved the following key steps:

  • Colitis Induction: Mice were administered 2.5% DSS (molecular weight 36-50 kDa) dissolved in sterile distilled water for 7 consecutive days, followed by 3 days of regular water.

  • Treatment Protocol: this compound (12.5, 25, and 50 mg/kg) and the reference drug 5-ASA (200 mg/kg) were administered orally from day 1 to day 10 of the experiment.

  • Disease Activity Index (DAI) Assessment: The DAI was calculated daily based on three parameters:

    • Body weight loss: 0 = none; 1 = 1-5%; 2 = 5-10%; 3 = 10-15%; 4 = >15%
    • Stool consistency: 0 = normal; 2 = loose stools; 4 = diarrhea
    • Gross bleeding: 0 = normal; 2 = hemoccult; 4 = gross bleeding
  • Tissue Collection and Analysis: On day 10, mice were euthanized, and colon tissues were collected for:

    • MPO Activity Measurement: Using commercial kits to quantify neutrophil infiltration.
    • Histopathological Analysis: Distal colon sections were fixed in 10% formalin, embedded in paraffin, sectioned (5 μm), and stained with hematoxylin and eosin (H&E) for microscopic evaluation by a pathologist blinded to the experimental groups.
    • Gene Expression Analysis: Quantitative RT-PCR was performed to assess expression of pro-inflammatory cytokines and barrier proteins.

The following workflow diagram summarizes the key stages of this experimental protocol:

G Start C57BL/6J Mice (6-8 weeks) Grouping Random Group Assignment: Normal, DSS, Homo (12.5/25/50 mg/kg), 5-ASA Start->Grouping Induction DSS Administration (2.5% in water for 7 days) Grouping->Induction Treatment This compound Treatment (Oral administration, days 1-10) Induction->Treatment Assessment Daily DAI Scoring: Weight loss, Stool consistency, Bleeding Treatment->Assessment Assessment->Assessment Daily Termination Termination (Day 10) Tissue Collection Assessment->Termination Analysis Tissue Analysis: MPO, Histopathology, qRT-PCR Termination->Analysis

Experimental workflow for in vivo colitis model.

Molecular Target Identification and Validation Methods

The identification of MMP9 as a specific target of this compound involved a sophisticated multi-technique approach [1]:

  • Bioinformatics Analysis: Initial screening of potential target genes using computational approaches and molecular docking simulations to predict binding affinities and interactions between this compound and potential protein targets.

  • Molecular Docking: In silico assessment of the binding orientation and interaction energy between this compound and MMP9 using specialized software packages that model molecular recognition.

  • Microscale Thermophoresis (MST): Experimental validation of binding interactions by measuring the directed movement of molecules in temperature gradients. This technique quantitatively assessed the binding affinity between this compound and MMP9 proteins by detecting changes in fluorescence as compounds bind and alter thermophoretic properties.

  • Target Verification: Combination studies using this compound with the specific MMP9 inhibitor IN-1 to confirm the role of the MMP9-RLN2 axis in the therapeutic mechanism.

In Vitro Models of Intervertebral Disc Degeneration

The investigation of this compound's effects on intervertebral disc degeneration employed both in vitro and in vivo approaches [2]:

  • Primary NP Cell Isolation and Culture:

    • Nucleus pulposus tissues were aseptically collected from 6-week-old Sprague-Dawley rats.
    • Tissues were digested with 0.25% trypsin-EDTA followed by collagenase type II.
    • Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.
  • Cell Viability Assessment:

    • NP cells were seeded in 96-well plates at a density of 7,000 cells/well.
    • Cells were treated with this compound at concentrations of 0, 1, 5, 10, 15, or 20 μg/mL for 12, 24, 48, or 72 hours.
    • Cell viability was measured using Cell Counting Kit-8 (CCK-8) according to manufacturer's protocol.
    • Optical density was measured at 450 nm using a microplate reader.
  • Inflammatory Stimulation and Treatment:

    • NP cells were pretreated with this compound for 2 hours before stimulation with TNF-α (10-50 ng/mL) to induce inflammatory responses.
    • Protein and RNA were extracted for analysis of inflammatory markers and extracellular matrix components.

Research Gaps and Future Directions

Despite the promising preclinical data, several research gaps need to be addressed before this compound can progress to clinical applications. Future research should focus on:

  • Comprehensive ADME Profiling: Detailed pharmacokinetic studies including absorption, distribution, metabolism, and excretion parameters in relevant animal models.

  • Toxicological Assessment: Systematic evaluation of potential acute and chronic toxicity through standardized toxicological assays.

  • Formulation Optimization: Development of optimal delivery systems to enhance bioavailability and tissue-specific targeting.

  • Clinical Trial Design: Preliminary dose-finding studies and protocol development for early-phase clinical trials in human subjects.

References

Comprehensive Application Notes and Protocols: Evaluating Homoplantaginin for Nucleus Pulposus Cell Culture Models in Intervertebral Disc Degeneration Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Homoplantaginin (HPG) is a bioactive flavonoid compound isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen). This compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, which have shown promise in various disease models. Recent investigations have explored its potential therapeutic application for intervertebral disc degeneration (IDD), a major cause of low back pain that represents a significant global health burden. The molecular structure of HPG contributes to its biological activity, particularly its ability to modulate key inflammatory pathways implicated in disc degeneration pathogenesis.

The therapeutic rationale for investigating HPG in IDD models stems from the central role of inflammatory processes and cellular senescence in disc degeneration. Current research indicates that HPG exerts its effects primarily through inhibition of the MAPK and NF-κB signaling pathways, which are activated by pro-inflammatory cytokines such as TNF-α and IL-1β. These pathways promote catabolic processes in nucleus pulposus (NP) cells, leading to extracellular matrix degradation and ultimately disc degeneration. By targeting these fundamental mechanisms, HPG represents a promising candidate for therapeutic intervention that could potentially slow or modify the disease progression.

Experimental Design and Rationale

Research Objective

The primary objective of this application note is to provide researchers with standardized protocols for evaluating the therapeutic potential of this compound in nucleus pulposus cell culture systems. The experimental approach encompasses both in vitro validation using primary NP cell cultures and in vivo confirmation in animal models of disc degeneration. This comprehensive methodology enables researchers to systematically investigate HPG's effects on inflammatory signaling, cellular senescence, and extracellular matrix homeostasis in physiologically relevant contexts.

Mechanistic Basis

The experimental design is founded on the well-established pathophysiology of intervertebral disc degeneration, where NP cell senescence and inflammation are recognized as key drivers of disease progression. TNF-α has been identified as a crucial cytokine that activates inflammatory pathways in NP cells, leading to increased expression of matrix metalloproteinases (MMPs) and decreased production of essential extracellular matrix components such as aggrecan and collagen type II. HPG was selected after systematic screening of 20 small-molecule drugs for their anti-inflammatory capabilities, demonstrating superior potential for mitigating these degenerative processes [1].

Materials and Methods

Compound Preparation

This compound should be obtained from reputable commercial suppliers (e.g., Selleck Chemicals). Prepare a stock solution by dissolving HPG in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM, and store at -20°C protected from light. For treatment experiments, dilute the stock solution in cell culture medium to achieve the desired working concentrations (1-20 μg/mL), ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle control groups (0.1% DMSO) in all experiments to account for potential solvent effects [1].

Nucleus Pulposus Cell Isolation and Culture
3.2.1 Primary NP Cell Isolation

The following protocol provides a standardized method for NP cell isolation from Sprague-Dawley rats (6 weeks old), which can be adapted for other species based on the recommendations from the international consortium for NP cell culture standardization [2] [3]:

  • Euthanize rats using CO₂ euthanasia following approved institutional animal care protocols
  • Excise tails and disinfect thoroughly with 70% ethanol for 15-30 minutes
  • Remove skin and surrounding tissues to expose the intervertebral discs
  • Carefully incise the cartilaginous endplates and extract the gelatinous nucleus pulposus tissue
  • Pool NP tissues from multiple discs and digest using 0.8-1.0 mg/mL collagenase type XI (or 60-100 U/mL collagenase) in DMEM/F12 medium supplemented with antibiotics
  • Incubate digestion mixture for 4-6 hours at 37°C with gentle agitation
  • Filter resulting cell suspension through a 70 μm cell strainer to remove undigested tissue
  • Centrifuge filtered suspension at 300-500 × g for 5 minutes to pellet cells
  • Resuspend NP cells in complete culture medium and plate at appropriate density [1] [2]

Table: Recommended Enzyme Concentrations and Digestion Times for NP Cell Isolation from Different Species

Species Pronase Pre-treatment Collagenase Concentration Digestion Time Recommended Strainer Size
Rat Optional 0.8-1.0 mg/mL 4-6 hours 70 μm
Human 0.5-1.0 mg/mL, 30-60 min 60-100 U/mL 4-8 hours 70-100 μm
Bovine 1.0-2.0 mg/mL, 60-90 min 100-200 U/mL 6-12 hours 100 μm
Porcine 1.0-2.0 mg/mL, 60-90 min 100-200 U/mL 6-12 hours 100 μm
3.2.2 Cell Culture Conditions

Culture primary NP cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% Insulin-Transferrin-Selenium (ITS). Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. For expansion, plate cells at a density of 5,000-10,000 cells/cm² and passage when reaching 80-90% confluence using 0.25% trypsin-EDTA solution. It is recommended to use cells at early passages (P1-P3) to maintain phenotype stability [2] [4].

In Vitro Inflammation Model and HPG Treatment

To establish an in vitro model of disc degeneration, stimulate NP cells with recombinant TNF-α (10-50 ng/mL) for 24 hours to induce inflammatory activation. For HPG treatment:

  • Pre-treatment approach: Incubate cells with HPG (1-20 μg/mL) for 2-4 hours before TNF-α stimulation
  • Co-treatment approach: Administer HPG simultaneously with TNF-α stimulation
  • Include appropriate controls (untreated, vehicle control, TNF-α only)
  • Treatment duration typically ranges from 24-72 hours depending on experimental endpoints [1]
Cell Viability and Proliferation Assessment

Determine appropriate non-toxic concentrations of HPG using the Cell Counting Kit-8 (CCK-8) assay:

  • Plate NP cells in 96-well plates at a density of 7,000 cells/well
  • After adherence, treat with HPG at concentrations ranging from 0-20 μg/mL
  • Incubate for 12, 24, 48, and 72 hours
  • At each time point, add CCK-8 reagent (10% of total volume) and incubate for 2-4 hours at 37°C
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate cell viability relative to untreated controls [1]

Table: HPG Concentration Range and Treatment Effects on NP Cell Viability

HPG Concentration (μg/mL) Cell Viability (% of Control) Recommended Application
0 (Control) 100% Baseline control
1 98-102% Sub-therapeutic studies
5 95-100% Standard therapeutic range
10 90-98% Optimal therapeutic concentration
15 85-95% High concentration studies
20 80-90% Maximum tolerated dose
In Vivo Animal Model of Disc Degeneration

For in vivo validation, utilize a rat caudal disc puncture model:

  • Anesthetize Sprague-Dawley rats (8-10 weeks old) using appropriate anesthetic protocol
  • Apply static compression (1.3 MPa) to tail discs or perform percutaneous needle puncture (20G-22G needle) to induce degeneration
  • Administer HPG via local injection into the disc space (recommended dose: 10-50 μg/disc in 5-10 μL vehicle)
  • Include control groups: sham-operated, vehicle-treated, and healthy untreated
  • Sacrifice animals at predetermined endpoints (e.g., 2, 4, and 8 weeks post-treatment) for disc collection and analysis [1] [5]

Assessment Methods and Parameters

Gene Expression Analysis

Extract total RNA from treated NP cells using appropriate isolation kits, followed by cDNA synthesis. Perform quantitative real-time PCR (qPCR) using species-specific primers for key targets:

  • Anabolic markers: Aggrecan (ACAN), Collagen type II (COL2A1)
  • Catabolic enzymes: MMP-3, MMP-9, MMP-13, ADAMTS-4, ADAMTS-5
  • Inflammatory mediators: IL-6, IL-1β, TNF-α, COX-2
  • Senescence markers: p53, p21
  • Housekeeping genes: GAPDH, 18S rRNA, RPLP0 [1] [4]

Table: Key Gene Targets for Evaluating HPG Effects in NP Cells

Gene Category Specific Targets Expected HPG Effect Functional Significance
Extracellular Matrix Anabolic ACAN, COL2A1 Upregulation Enhanced matrix production and tissue repair
Matrix Degrading Enzymes MMP-3, MMP-9, MMP-13, ADAMTS-4, ADAMTS-5 Downregulation Reduced matrix degradation
Pro-inflammatory Cytokines IL-6, IL-1β, TNF-α, COX-2 Downregulation Attenuated inflammatory response
Senescence Markers p53, p21 Downregulation Reduced cellular aging
Wnt/β-Catenin Signaling β-catenin, Brachyury (T) Modulation Regulation of developmental pathways
Protein Expression Analysis

For western blot analysis, extract proteins from treated NP cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with specific primary antibodies against:

  • Phosphorylated and total forms of MAPK (p38, JNK, ERK1/2) and NF-κB pathway components
  • Extracellular matrix proteins: Aggrecan, Collagen type II
  • Matrix-degrading enzymes: MMP-3, MMP-9, MMP-13
  • Senescence-associated proteins: p53, p21
  • Loading control: β-actin, GAPDH [1]
Immunofluorescence Staining

Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against target proteins (e.g., NF-κB p65 for nuclear translocation studies) followed by appropriate fluorescently-labeled secondary antibodies. Visualize using confocal microscopy and quantify fluorescence intensity using image analysis software.

Senescence-Associated β-Galactosidase Staining

Detect cellular senescence using the Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit according to manufacturer's instructions. Fix cells, incubate with staining solution at 37°C (without CO₂) for 12-16 hours, and count positive (blue) cells under light microscopy. Express results as percentage of SA-β-Gal positive cells relative to total cell count.

Histological Analysis

For animal studies, process disc tissues through decalcification (if necessary), dehydration, and paraffin embedding. Section at 5-7 μm thickness and stain with:

  • Hematoxylin and Eosin (H&E) for general morphology
  • Safranin O/Fast Green for proteoglycan content
  • Alcian blue for glycosaminoglycan distribution
  • Masson's Trichrome for collagen organization

Evaluate disc degeneration using established scoring systems (e.g., Thompson scale, Boos scale) by blinded observers.

Pathway Diagrams and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by HPG and the experimental workflow for evaluating its therapeutic potential in IDD models.

HPG Mechanism of Action in NP Cells

hpg_mechanism cluster_degeneration Degeneration Processes TNF_alpha TNF-α Stimulation Membrane_Receptor Membrane Receptor TNF_alpha->Membrane_Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Membrane_Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Membrane_Receptor->NFkB_Pathway MMP_Production MMP Production (MMP-3, MMP-9, MMP-13) MAPK_Pathway->MMP_Production Senescence Cellular Senescence (p53, p21) MAPK_Pathway->Senescence NFkB_Pathway->MMP_Production ECM_Catabolism Increased ECM Catabolism MMP_Production->ECM_Catabolism HPG This compound (HPG) HPG->MAPK_Pathway Inhibits HPG->NFkB_Pathway Inhibits ECM_Anabolism ECM Anabolism (Aggrecan, Collagen II) HPG->ECM_Anabolism Promotes

Experimental Workflow for HPG Evaluation

hpg_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments NP_Isolation NP Cell Isolation (Collagenase Digestion) Cell_Culture Cell Culture & Expansion (DMEM/F12 + 10% FBS) NP_Isolation->Cell_Culture HPG_Treatment HPG Treatment (1-20 μg/mL) + TNF-α Cell_Culture->HPG_Treatment Viability_Test Viability Assessment (CCK-8 Assay) HPG_Treatment->Viability_Test Molecular_Analysis Molecular Analysis (qPCR, Western Blot) HPG_Treatment->Molecular_Analysis Senescence_Assay Senescence Assay (SA-β-Gal Staining) HPG_Treatment->Senescence_Assay Animal_Model In Vivo Validation (Rat Caudal Puncture Model) HPG_Treatment->Animal_Model Data_Analysis Data Analysis & Interpretation Viability_Test->Data_Analysis Molecular_Analysis->Data_Analysis Senescence_Assay->Data_Analysis Histology Histological Evaluation (Safranin O, Alcian Blue) Animal_Model->Histology Histology->Data_Analysis

Expected Results and Interpretation

Anti-inflammatory Effects

HPG treatment is expected to demonstrate dose-dependent inhibition of TNF-α-induced inflammatory pathway activation. Specifically, researchers should observe:

  • Reduced phosphorylation of MAPK (p38, JNK, ERK1/2) and NF-κB pathway components
  • Decreased nuclear translocation of NF-κB p65 subunit
  • Downregulation of pro-inflammatory cytokine gene expression (IL-6, IL-1β, COX-2)
  • Inhibition of MMP gene expression and protein production (MMP-3, MMP-9, MMP-13)

The most pronounced effects are typically observed at HPG concentrations of 5-10 μg/mL, with maximal efficacy after 24-48 hours of treatment [1].

Extracellular Matrix Preservation

HPG should promote a favorable anabolic-catabolic balance in the extracellular matrix:

  • Upregulation of aggrecan and collagen type II gene expression
  • Increased proteoglycan synthesis and retention, as evidenced by Alcian blue and Safranin O staining
  • Restoration of matrix homeostasis through coordinated regulation of anabolic and catabolic factors

These effects should correlate with improved histological scores in animal models, including better preservation of NP structure and proteoglycan content in HPG-treated degenerated discs compared to vehicle controls [1] [4].

Anti-senescence Activity

HPG treatment should mitigate cellular senescence processes in NP cells:

  • Reduced percentage of SA-β-Gal positive cells in TNF-α-stimulated cultures
  • Decreased expression of senescence markers p53 and p21 at both gene and protein levels
  • Improved cellular function and matrix synthesis capacity in aged NP cells

These anti-senescence effects likely contribute to the therapeutic potential of HPG in counteracting age-related disc degeneration [1].

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low NP cell yield: Optimize digestion time and enzyme concentration based on species; pool tissues from multiple discs
  • Rapid dedifferentiation: Use low passage cells (P1-P3); implement 3D culture systems (alginate, agarose) for phenotype maintenance
  • Variable inflammatory response: Standardize TNF-α concentration and treatment duration; include multiple biological replicates
  • HPG solubility issues: Ensure proper DMSO stock preparation and adequate dilution in culture medium
  • Inconsistent in vivo degeneration: Standardize puncture technique; verify degeneration severity by MRI or histology before treatment
Methodological Variations

Depending on specific research goals, consider these methodological adaptations:

  • Alternative inflammation models: IL-1β stimulation (10 ng/mL) can be used instead of or in combination with TNF-α
  • 3D culture systems: Culture NP cells in alginate or agarose hydrogels to better mimic native tissue environment
  • Co-culture models: Establish co-cultures with annulus fibrosus cells or macrophages to investigate cell-cell interactions
  • Advanced imaging: Utilize live-cell imaging to track real-time NF-κB translocation in reporter cell lines

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the therapeutic potential of this compound in nucleus pulposus cell cultures and animal models of intervertebral disc degeneration. The standardized methodologies enable researchers to systematically investigate HPG's effects on inflammatory signaling, cellular senescence, and extracellular matrix homeostasis. Through implementation of these approaches, the research community can advance our understanding of HPG's mechanism of action and therapeutic utility for managing disc degeneration, potentially contributing to the development of novel biologic treatment strategies for this prevalent and debilitating condition.

References

Homoplantaginin concentration for anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Homoplantaginin Anti-inflammatory Concentration Data

The table below summarizes effective concentrations and key findings from recent scientific studies.

Disease Model Cell/Organ Type Effective Concentration Key Findings Source
Intervertebral Disc Degeneration (IDD) Rat nucleus pulposus (NP) cells 10 μg/mL [1] [2] Inhibited TNF-α-induced cell senescence & inflammation; reduced ECM degradation; therapeutic effect in rat puncture model. Frontiers in Pharmacology, 2025
Intervertebral Disc Degeneration (IVDD) Human nucleus pulposus (NP) cells 20 μM [3] Alleviated TNF-α-induced inflammation & ECM disturbance by binding to TAK1 and blocking NF-κB/MAPK pathways. Biochemical Pharmacology, 2024

Experimental Protocol for Anti-inflammatory Assessment

The following detailed methodology is adapted from the 2025 study on IDD [1] [2].

Primary Nucleus Pulposus (NP) Cell Isolation and Culture
  • Source: NP tissue is isolated from the caudal intervertebral discs of 6-week-old Sprague-Dawley rats.
  • Digestion: The NP tissue is digested with 1% type II collagenase to obtain a single-cell suspension.
  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Cell Viability Assay (CCK-8)
  • Purpose: To determine the non-toxic concentration range of this compound (HPG) for subsequent experiments.
  • Procedure:
    • Seed NP cells in a 96-well plate at a density of 7,000 cells per well.
    • Treat cells with a range of HPG concentrations (e.g., 0, 1, 5, 10, 15, or 20 μg/mL) for 12, 24, 48, or 72 hours.
    • Add 10 μL of CCK-8 reagent to 100 μL of culture medium in each well and incubate for 2 hours at 37°C.
    • Measure the optical density (OD) at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
In Vitro Inflammation Model and Drug Treatment
  • Inflammation Induction: To establish an inflammatory model, culture NP cells in a medium containing 10 ng/mL of recombinant TNF-α.
  • Drug Intervention: Pre-treat cells with the predetermined effective concentration of HPG (e.g., 10 μg/mL) for a specified period (e.g., 2 hours) before adding TNF-α to the culture.
Analysis of Anti-inflammatory and Anti-senescence Effects
  • Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure mRNA expression levels of inflammatory markers (e.g., IL-6, IL-1β) and extracellular matrix components (e.g., Aggrecan, COL2A1).
  • Protein Expression Analysis: Use Western blotting to detect:
    • Phosphorylation levels of key proteins in the NF-κB (p65) and MAPK pathways.
    • Expression of senescence-associated proteins (p53, p21).
    • Balance between anabolic (e.g., Aggrecan) and catabolic (e.g., MMPs) ECM factors.
  • Senescence Assay: Perform SA-β-gal staining to visually identify and quantify senescent cells.

Mechanism of Action in Intervertebral Disc Degeneration

The anti-inflammatory mechanism of this compound in IDD involves inhibiting two key signaling pathways. The diagram below illustrates this process and the experimental workflow.

G cluster_mechanism Molecular Mechanism of this compound cluster_workflow Experimental Workflow for IDD Studies TNFa TNF-α (Stimulus) TAK1 TAK1 TNFa->TAK1 NFkB_Path NF-κB Pathway Activation TAK1->NFkB_Path MAPK_Path MAPK Pathway Activation TAK1->MAPK_Path Inflammation Cellular Response: - Inflammation - ECM Degradation - Cell Senescence NFkB_Path->Inflammation MAPK_Path->Inflammation HPG This compound (HPG) HPG->TAK1 Binds & Inhibits Start 1. Isolate Primary Rat NP Cells Culture 2. Cell Culture & Viability Assay (CCK-8) Start->Culture Pretreat 3. Pre-treat with HPG (e.g., 10 µg/mL) Culture->Pretreat Induce 4. Induce Inflammation with TNF-α (10 ng/mL) Pretreat->Induce Analyze 5. Analyze Effects (qPCR, Western Blot, etc.) Induce->Analyze

Application Notes for Researchers

  • DMSO Handling: this compound is typically dissolved in DMSO for a stock solution. The final DMSO concentration in cell culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity [2].
  • Pre-treatment Strategy: The cited protocols use a pre-treatment approach, applying HPG before the inflammatory stimulus. This models a potential prophylactic intervention.
  • Beyond IDD: While this protocol focuses on IDD, this compound's core mechanism of inhibiting TAK1 to block NF-κB/MAPK signaling is a general anti-inflammatory strategy [3]. Researchers can adapt this workflow to other disease models involving inflammation, such as atherosclerosis or insulin resistance [4] [5].

References

Application Notes: Homoplantaginin for In Vivo IDD Research

Author: Smolecule Technical Support Team. Date: February 2026

Background & Mechanism of Action Intervertebral disc degeneration (IDD) is a major cause of lower back pain, characterized by nucleus pulposus (NP) cell senescence and inflammation [1]. Homoplantaginin (HPG), a flavonoid isolated from Salvia plebeia R. Br., has demonstrated significant therapeutic potential. Its primary mechanism involves alleviating TNF-α-induced NP cell senescence and inflammation by inhibiting the activation of the MAPK and NF-κB signaling pathways [1].

Summary of In Vivo Efficacy The therapeutic effect of HPG has been confirmed in a rat model of caudal disc degeneration. Local injection of HPG effectively alleviated the degeneration, demonstrating its potential as a treatment for IDD [1].

Detailed Experimental Protocol

The following protocol is adapted from the 2025 study by Shanghai Ninth People's Hospital [1].

Animal Model Establishment
  • Animal: Sprague-Dawley (SD) Rats.
  • Modeling Method: Caudal disc puncture to induce degeneration.
Intervention: this compound Injection
  • Administration Route: Local injection into the target caudal disc [1].
  • Recommended Dosage: While the exact dosage used in the in vivo IDD model was not explicitly detailed in the provided text, in vivo studies for other indications (hepatic injury) have used HPG at doses of 25, 50, and 100 mg/kg [2] [3]. A dose-ranging study is recommended to determine the optimal dose for the IDD model.
  • Vehicle: The compound can be dissolved in a physiological solution. For reference, a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline has been used to prepare a solution of 4 mg/mL HPG for in vivo studies [3].
  • Frequency: The specific frequency of injection for the IDD model was not stated. In other disease models, HPG was administered daily [2] [3].

Key Data from In Vivo and Supporting Studies

The tables below summarize critical quantitative data from the IDD study and related pharmacological research to inform your experimental design.

Table 1: In Vivo Efficacy of this compound in IDD Model

Experimental Model Treatment Key Findings Source
Rat caudal disc puncture This compound (Local injection) Confirmed therapeutic effect on caudal disc degeneration. [1]

Table 2: Supporting In Vivo Data from Other Disease Models

Parameter Details Source
Effective Doses 25, 50, 100 mg/kg (in hepatic injury model). [2] [3]
Pharmacokinetics (Oral) Rapid absorption (Tmax = 16.00 ± 8.94 min); Absolute bioavailability = 0.75%. [4]
Pharmacokinetics (Other Routes) Bioavailability after peritoneal injection is higher than oral but not precisely quantified. [4]

Critical Considerations for Protocol Design

  • Dosage Determination: The 100 mg/kg dose showed significant effects in a liver injury model [2] [3]. You may consider this as a starting point for a dose-response experiment (e.g., 25, 50, 100 mg/kg) in your IDD model.
  • Route of Administration: The local injection method is crucial for targeting the disc and circumventing the compound's very low oral bioavailability (0.75%) [1] [4]. Intraperitoneal injection is a viable alternative systemic route.
  • Biotransformation: After oral administration, HPG is rapidly metabolized by intestinal bacteria to hispidulin. The AUC of hispidulin was about 5.4 times that of HPG [4]. The activity of this metabolite should be considered in your research.

Proposed Signaling Pathway for this compound in IDD

The diagram below illustrates the proposed mechanism by which this compound exerts its therapeutic effects on IDD, based on the referenced research.

G TNFα TNF-α Stimulation IKKβ IKKβ Phosphorylation TNFα->IKKβ Induces MAPK MAPK Pathway Activation TNFα->MAPK Induces NFκB NF-κB Activation & Nuclear Translocation IKKβ->NFκB Activates Inflammation Pro-inflammatory Response (TNF-α, IL-6, IL-1β ↑) NFκB->Inflammation Promotes Catabolism ECM Catabolism ↑ (MMPs ↑, AGREECAN ↓) NFκB->Catabolism Promotes Senescence NP Cell Senescence (P53, P21 ↑) MAPK->Senescence Promotes MAPK->Catabolism Promotes IDD Intervertebral Disc Degeneration (IDD) Senescence->IDD Leads to Inflammation->IDD Leads to Catabolism->IDD Leads to HPG This compound (HPG) Treatment HPG->IKKβ Inhibits HPG->NFκB Inhibits HPG->MAPK Inhibits HPG->Senescence Alleviates HPG->Inflammation Alleviates HPG->Catabolism Alleviates

Conclusion

The provided protocol and data validate the use of this compound as a promising therapeutic candidate for IDD research. The key to success lies in using local intradiscal injection and exploring a dosage range centered around 100 mg/kg. Researchers should closely consider the pharmacokinetic profile, especially the low oral bioavailability and significant intestinal metabolism.

References

Homoplantaginin-TAK1 Binding: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Homoplantaginin (Hom), a flavonoid derived from Salvia miltiorrhiza, has emerged as a promising therapeutic candidate for treating Intervertebral Disc Degeneration (IVDD) [1] [2]. Its efficacy is primarily attributed to its potent anti-inflammatory and antioxidant properties. Recent research has identified Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as its direct molecular target [1]. By binding to TAK1, this compound inhibits its phosphorylation, leading to the downstream suppression of the NF-κB and MAPK signaling pathways. This action alleviates the TNF-α-induced inflammatory response and extracellular matrix (ECM) degradation in nucleus pulposus (NP) cells, thereby countering the progression of IVDD [1] [2]. The following notes and protocols provide a framework for studying this specific drug-target interaction and its functional consequences.

Key Experimental Findings and Data Summary

The therapeutic potential of this compound is supported by quantitative data from both in vitro and in vivo studies. The tables below summarize the key findings.

Table 1: Summary of Key Findings on this compound's Mechanism and Efficacy

Aspect Investigated Key Finding Experimental Model Citation
Direct Molecular Target Directly binds to TAK1 and inhibits its phosphorylation In vitro binding assays [1]
Primary Signaling Impact Blocks the NF-κB and MAPK pathways NP cells stimulated with TNF-α [1] [2]
Anti-inflammatory Effect Reduces expression of IL-6, IL-1β, MMPs; increases Aggrecan and Collagen II NP cells stimulated with TNF-α [1] [2]
Anti-degenerative Effect Alleviates ECM degradation and NP cell senescence NP cells and rat puncture model [1] [2]
In Vivo Validation Confirmed therapeutic effect on disc degeneration Rat tail needle puncture model [1]

Table 2: Functional Consequences of TAK1 Pathway Inhibition by this compound

Pathway Affected Upstream Regulator Key Downstream Effects Functional Outcome in NP Cells
NF-κB TAK1 ↓ NF-κB phosphorylation & nuclear translocation Reduced inflammation and ECM catabolism
MAPK (p38, JNK, ERK) TAK1 ↓ p38, JNK, and ERK phosphorylation Inhibited senescence and inflammation
ECM Homeostasis NF-κB / MAPK ↓ MMP3, MMP9, MMP13; ↑ Aggrecan, Collagen II Preservation of extracellular matrix
Detailed Experimental Protocols

This section outlines the core methodologies used to establish this compound's binding to TAK1 and its subsequent functional effects.

Protocol 1: Molecular Docking and Binding Assay for TAK1

  • Objective: To predict and confirm the direct binding interaction between this compound and the TAK1 protein.
  • Materials:
    • Purified TAK1 protein
    • This compound (Selleck Chemicals, stored at -20°C)
    • DMSO (for dissolving this compound)
    • Cellular Thermal Shift Assay (CETSA) kit
    • Molecular docking software
  • Procedure:
    • In Silico Molecular Docking:
      • Obtain the 3D crystal structure of TAK1 from a protein database (e.g., PDB).
      • Prepare the structure by removing water molecules and adding hydrogen atoms.
      • Perform docking simulations with the this compound structure to predict the binding affinity (Kd) and the specific binding pocket on TAK1.
    • Cellular Thermal Shift Assay (CETSA):
      • Treat NP cells with this compound (e.g., at 10 μg/mL) or a vehicle control (DMSO <0.1%) for a specified period [2].
      • Heat the cell lysates to different temperatures (e.g., from 37°C to 65°C).
      • Separate the soluble protein fraction via centrifugation.
      • Analyze the remaining soluble TAK1 protein by western blot.
      • Expected Outcome: this compound-bound TAK1 will show increased thermal stability, resulting in a higher amount of soluble TAK1 at elevated temperatures compared to the control [1].

Protocol 2: In Vitro Functional Assay in Nucleus Pulposus (NP) Cells

  • Objective: To validate the functional inhibition of TAK1 and its downstream pathways.
  • Materials:
    • Primary rat NP cells (isolated from SD rats) [2]
    • Cell culture medium (DMEM with 10% FBS and 1% P/S)
    • TNF-α (to induce an inflammatory environment)
    • This compound at working concentrations (e.g., 1-20 μg/mL)
    • CCK-8 kit for cell viability
    • RIPA Lysis Buffer with protease and phosphatase inhibitors
    • Antibodies for p-TAK1, TAK1, p-p65, p65, p-p38, p38, and GAPDH
  • Procedure:
    • Cell Culture and Treatment:
      • Culture primary NP cells and pre-treat with a safe concentration of this compound (e.g., 10 μg/mL, determined by CCK-8 assay) for 2 hours [2].
      • Stimulate the cells with TNF-α (e.g., 10-50 ng/mL) for 24-48 hours to mimic degeneration.
    • Western Blot Analysis:
      • Lyse cells and quantify protein concentration.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Block the membrane and incubate with primary antibodies overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibodies and develop using an ECL reagent.
      • Expected Outcome: this compound treatment should significantly reduce the levels of p-TAK1, p-p65 (NF-κB), and p-p38 (MAPK) compared to the TNF-α-only group [1].

Protocol 3: In Vivo Validation in a Rat IVDD Model

  • Objective: To confirm the therapeutic efficacy of this compound in a live animal model.
  • Materials:
    • Sprague-Dawley (SD) rats
    • This compound in a sterile vehicle (e.g., saline with low-concentration DMSO)
    • 20G needle for puncture
  • Procedure:
    • Model Establishment: Induce disc degeneration in the rat tail (coccygeal discs) via percutaneous needle puncture [1] [2].
    • Drug Administration: Perform local intradiscal injections of this compound (e.g., 10 μM in 5 μL) at designated time points post-puncture.
    • Assessment: After several weeks, analyze the discs via MRI for disc height index, histology (H&E, Safranin-O staining) for degeneration, and immunohistochemistry for ECM markers and inflammatory pathway proteins [1].
Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the molecular mechanism and experimental workflow.

Diagram 1: this compound Inhibits IVDD via TAK1/NF-κB/MAPK Pathway

G This compound Inhibits IVDD via TAK1/NF-κB/MAPK Pathway TNF TNF TNF_Receptor TNF_Receptor TNF->TNF_Receptor Binds TAK1_Phos TAK1 (Phosphorylated) TNF_Receptor->TAK1_Phos Activates NFkB_Pathway NF-κB Pathway Activation TAK1_Phos->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway Activation (p38, JNK, ERK) TAK1_Phos->MAPK_Pathway Activates This compound This compound This compound->TAK1_Phos Inhibits ProInflammatory Pro-Inflammatory Cytokines (IL-6, IL-1β) & MMPs NFkB_Pathway->ProInflammatory ↑ Expression MAPK_Pathway->ProInflammatory ↑ Expression Senescence NP Cell Senescence MAPK_Pathway->Senescence Induces ECM_Degradation ECM Degradation (Loss of Aggrecan & Collagen II) ProInflammatory->ECM_Degradation Senescence->ECM_Degradation IVDD Intervertebral Disc Degeneration (IVDD) ECM_Degradation->IVDD

Diagram 2: Core Workflow for this compound-TAK1 Binding & Functional Assay

G Core Workflow for this compound-TAK1 Binding & Functional Assay Start Start Docking In Silico Docking (Predict TAK1 Binding) Start->Docking CETSA CETSA (Confirm Binding in Lysate) Docking->CETSA InVitro In Vitro Functional Assay (TNF-α + Hom in NP Cells) CETSA->InVitro Analysis1 Analysis: Western Blot (p-TAK1, p-NF-κB, p-MAPK) qPCR (MMPs, ECM Genes) InVitro->Analysis1 InVivo In Vivo Validation (Rat Puncture Model) Analysis1->InVivo Analysis2 Analysis: MRI, Histology, IHC InVivo->Analysis2 End End Analysis2->End

Discussion and Application Notes
  • Therapeutic Relevance: The data confirms this compound as a promising small-molecule drug for the early intervention of IVDD [1]. Its ability to simultaneously target two critical inflammatory pathways (NF-κB and MAPK) via a single upstream kinase (TAK1) makes it a highly efficient candidate.
  • Specificity and Validation: The combination of in silico docking and CETSA provides robust evidence for a direct physical interaction with TAK1, moving beyond mere correlative evidence.
  • Considerations for Drug Development:
    • Bioavailability and Delivery: For treating disc degeneration, local intradiscal injection may be an effective delivery route to overcome potential systemic bioavailability limitations.
    • Specificity: While this compound shows convincing effects on TAK1, further studies (e.g., kinome-wide screening) should be conducted to rule off-target effects.
    • Preclinical to Clinical Translation: The positive results in the rat model are a critical step forward. Future work should focus on repeat-dose toxicity studies and efficacy testing in larger animal models.

References

Homoplantaginin Application Notes: Anti-Atherosclerotic Efficacy in apoE-/- Mice

Author: Smolecule Technical Support Team. Date: February 2026

Compound Information and Background

Homoplantaginin is a major flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br. [1] [2]. In preclinical studies, it has demonstrated significant potential in mitigating the development and progression of atherosclerosis, a chronic inflammatory vascular disease [1] [3] [2].

  • Chemical Profile: Flavonoid glycoside.
  • Natural Source: Salvia plebeia R. Br. (Labiatae family).
  • Proposed Primary Mechanism: Attenuation of oxidative stress and inflammation in vascular endothelial cells via activation of the Nrf2 anti-oxidation signal pathway [1] [2].

Summary of Key Experimental Findings

The anti-atherosclerotic properties of this compound and its derivative, dihydrothis compound, have been validated in both in vitro (HUVECs - Human Umbilical Vein Endothelial Cells) and in vivo (apoE-/- mouse) models [1] [2].

Table 1: Key In Vitro Effects in oxLDL-Stimulated HUVECs

Parameter Assessed Effect of this compound/Dihydrothis compound
Cell Apoptosis (Hoechst/TUNEL stain) Significant inhibition of oxLDL-induced apoptosis [2]
Apoptosis Marker (Bcl2/Bax) Reversed the oxLDL-induced decrease in Bcl2/Bax protein ratio [2]
Adhesion Molecules (ICAM-1, VCAM-1) Decreased oxLDL-induced up-regulation of ICAM-1 and VCAM-1 protein levels [2]
Intracellular ROS Level Strongly suppressed the oxLDL-induced increase [2]
ERK Phosphorylation Inhibited oxLDL-induced phosphorylation of ERK [2]
NF-κB Nuclear Translocation Dramatically inhibited [2]
Nrf2 Nuclear Translocation Promoted [2]
HO-1 Protein Level Increased [2]

Table 2: Key In Vivo Effects in apoE-/- Mice

Parameter Assessed Effect of this compound/Dihydrothis compound
Animal Model apoE-/- mice on high-fat diet [1] [2]
Treatment Regimen Intraperitoneal injection daily for 8 weeks [2]
Plaque Endothelium Apoptosis Reduced TUNEL-positive area [2]
Plaque Adhesion Molecules Decreased ICAM-1 and VCAM-1 protein levels [2]
Atherosclerotic Plaque Area (Aortic root & whole aorta) Significantly reduced plaque area and necrotic core [2]
Plaque Stability Increased collagen content and SMCs; reduced macrophage area [2]
Plaque ROS Level Significantly inhibited [2]

Detailed Experimental Protocols

In Vitro Model: oxLDL-Induced HUVEC Injury

This protocol assesses the protective effects of this compound on vascular endothelial cells under pro-atherogenic conditions [2].

  • Cell Culture: Use Human Umbilotic Vein Endothelial Cells (HUVECs). Culture cells in standard endothelial growth medium.
  • Pre-treatment: Pre-incubate HUVECs with this compound or its derivative (e.g., 2 hours) prior to injury induction.
  • Induction of Injury: Stimulate cells with oxidized low-density lipoprotein (oxLDL), a key risk factor in atherosclerosis. A common concentration is 50-150 μg/mL for 24 hours [1] [2].
  • Assessment Methods:
    • Apoptosis Assay: Apply Hoechst 33258 staining to observe nuclear condensation and fragmentation. Quantify apoptosis rate using TUNEL assay [2].
    • Protein Analysis: Use Western blotting to detect protein levels of apoptosis markers (Bcl-2, Bax) and adhesion molecules (ICAM-1, VCAM-1) [2].
    • ROS Measurement: Detect intracellular reactive oxygen species levels using fluorescent probes like DCFH-DA and analyze by flow cytometry or fluorescence microscopy [2].
    • Signaling Pathway Analysis: Use Western blot and immunofluorescence to evaluate ERK phosphorylation, NF-κB nuclear translocation, Nrf2 activation, and HO-1 expression [1] [2].
  • Mechanism Confirmation: Perform Nrf2 gene knockdown using siRNA to confirm the pathway's necessity for the compound's protective effects [1] [2].
In Vivo Model: apoE-/- Mouse Atherosclerosis Model

The apoE-/- mouse is a well-established model that develops spontaneous hypercholesterolemia and atherosclerotic lesions similar to humans [4] [5].

  • Animals: Male apoE-/- mice (e.g., 6 weeks old) [2].
  • Diet: Feed a high-fat diet (often Western-type diet, containing 1.25% cholesterol) to accelerate atherosclerosis progression [4] [6].
  • Treatment:
    • Route: Intraperitoneal injection [2].
    • Duration: Daily administration for 8 weeks, starting after 4 weeks of high-fat diet feeding (therapeutic regimen) [2]. Prophylactic regimens can start concurrently with the high-fat diet [6].
  • Tissue Collection and Analysis:
    • Blood Collection: Collect serum via orbital bleeding or cardiac puncture to analyze lipid profiles (TC, TG, LDL-C, HDL-C) [6].
    • Perfusion and Aorta Isolation: Euthanize mice, perfuse the vasculature with ice-cold PBS via the left ventricle to remove blood, then carefully isolate the entire aorta from the heart to the iliac bifurcation [5].
    • Atherosclerotic Lesion Quantification:
      • En Face Analysis: Fix the entire aorta, remove perivascular adipose tissue, pin it open on a black wax dish, and stain with Oil Red O to label lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software like ImageJ [6] [5].
      • Cross-Sectional Analysis: Embed the aortic root in OCT compound, section it cryostatically, and stain with Oil Red O (lipids), H&E (general morphology), Masson's Trichrome (collagen), and immunostain for macrophages (e.g., MOMA-2) and smooth muscle cells (α-SMA) to assess plaque size and stability [2] [6].
    • Molecular Analysis: Perform immunofluorescence or immunohistochemistry on plaque sections to assess levels of ICAM-1, VCAM-1, Nrf2, HO-1, and ROS [2].

Mechanism of Action: Signaling Pathways

The protective effect of this compound against atherosclerosis is primarily mediated through the activation of the Nrf2 pathway and subsequent inhibition of oxidative stress and inflammation [1] [2]. The following diagram illustrates this core mechanism and the key experimental workflows used to validate it.

G cluster_0 Pathogenic Stimulus (Experimental Model) cluster_2 Nrf2 Antioxidant Pathway Activation cluster_3 Key Inhibited Pathogenic Processes cluster_4 Experimental Outcome oxLDL oxLDL Exposure ROS Inhibits ROS Production oxLDL->ROS Induces ERK_NFkB Inhibits ERK/NF-κB Signaling Pathway oxLDL->ERK_NFkB Activates Nrf2Act Promotes Nrf2 Nuclear Translocation HO1_Up ↑ Expression of Antioxidant Proteins (e.g., HO-1) Nrf2Act->HO1_Up Results in Nrf2_siRNA Nrf2 Knockdown (siRNA) Abrogates Protective Effects Nrf2Act->Nrf2_siRNA Validated by HO1_Up->ROS Counters ROS->ERK_NFkB Activates Adhesion Reduces Adhesion Molecule Expression (ICAM-1, VCAM-1) ERK_NFkB->Adhesion Induces Apoptosis Suppresses Endothelial Cell Apoptosis ERK_NFkB->Apoptosis Promotes Plaque Reduced Atherosclerotic Plaque & Increased Stability Adhesion->Plaque Apoptosis->Plaque This compound This compound This compound->Nrf2Act Leads to This compound->ROS Directly Inhibits This compound->ERK_NFkB Directly Inhibits

Notes for Research Application

  • Model Selection: The apoE-/- mouse is a robust model for studying atherosclerosis, developing complex plaques. The high-fat diet accelerates lesion formation, making it suitable for interventional studies [4].
  • Dosing Considerations: The cited study used intraperitoneal injection for precise dosing. For longer-term studies, oral administration (e.g., via gavage or diet mixture) could be explored, as done with other natural supplements like EsV3 [6].
  • Comprehensive Analysis: Combine lesion quantification with molecular analyses to fully understand the mechanism. Plaque stability assessment is crucial for translating findings to clinical relevance [2].
  • Safety Profile: In the referenced study, this compound treatment showed no significant difference in body weight or organ weights compared to the control group, suggesting no obvious toxicity at the tested doses [2].

References

Homoplantaginin dosing for endothelial cell protection

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Characteristics

Homoplantaginin is a flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br. It has gained significant research interest for its potential to protect vascular endothelial cells from injury under various pathological conditions, such as diabetes and atherosclerosis [1] [2] [3].

Chemical Profile: Its chemical structure is characterized as hispidulin-7-glucoside (also known as dinatin 7-glucoside), with a CAS number of 17680-84-1. For in vitro assays, a purity of ≥98% is recommended [3].

Key Biological Activities: The compound's protective effects are primarily mediated through its anti-inflammatory, antioxidant, and autophagy-enhancing properties. It has been shown to modulate multiple critical signaling pathways to maintain endothelial homeostasis [1] [2] [4].

Experimental Dosing Guidelines

Based on the gathered research, the effective dosing of this compound varies between in vitro and in vivo models. The tables below summarize the key quantitative findings.

Table 1: this compound Dosing in In Vivo Models

Animal Model Condition / Induction Administration Route Dosage Regimen Key Outcomes Citation
apoE⁻/⁻ mice Atherosclerosis / High-fat diet Intraperitoneal injection Daily for 8 weeks Inhibited plaque endothelium apoptosis, reduced atherosclerosis development. [2]
Mice Immune-mediated liver injury (BCG/LPS) Not Specified 25, 50, 100 mg/kg/day for 10 days Lowered serum ALT/AST, reduced TNF-α & IL-1, increased antioxidant enzymes (GSH, GSH-Px, SOD). [3]
db/db mice Diabetic vascular injury Not Specified Not Specified Upregulated p-AMPK & TFEB, enhanced autophagy, reduced apoptosis, alleviated vascular injury. [1]

Table 2: this compound Dosing & Activity in In Vitro Models

Cell Type Condition / Induction Working Concentrations Key Outcomes & Mechanisms Citation
HUVECs High Glucose (HG) Not Specified Inhibited apoptosis, promoted autophagy via AMPK/TFEB pathway. [1]
HUVECs Oxidized LDL (oxLDL) Not Specified Inhibited apoptosis & adhesion molecule (ICAM-1/VCAM-1) expression via Nrf2/HO-1 pathway. [2]
HUVECs Palmitic Acid (PA) 0.1, 1, 10 μM Inhibited inflammation (TNF-α, IL-6), improved insulin sensitivity via IKKβ/IRS-1/Akt/eNOS pathway. [4] [5] [3]
HL-7702 (Hepatocytes) H₂O₂-induced oxidative stress 0.1, 1, 10, 50, 100 μg/mL Inhibited LDH leakage, increased GSH, GSH-Px, and SOD levels. IC₅₀ for DPPH radical reduction: 0.35 μg/mL. [3]

Detailed Experimental Protocols

Protocol: Assessing Anti-inflammatory Effects in HUVECs

This protocol is adapted from studies investigating this compound's effect on palmitic acid (PA)-induced endothelial inflammation and insulin resistance [4] [5] [3].

1. Cell Culture and Pre-treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate medium (e.g., ECM) supplemented with growth factors and 10% FBS at 37°C and 5% CO₂.
  • Seed cells onto culture plates and allow to adhere overnight.
  • Pre-treat cells with this compound at desired concentrations (e.g., 0.1, 1, and 10 μM) for a specified period (e.g., 1-2 hours) prior to induction of inflammation.

2. Induction of Inflammation:

  • Induce inflammation by adding palmitic acid (PA) at a final concentration of 100 μM to the culture medium. Co-incubate for the desired duration (e.g., 12-24 hours).

3. Sample Collection and Analysis:

  • Gene Expression: Extract total RNA and perform RT-qPCR to measure mRNA expression levels of inflammatory markers such as TNF-α and IL-6. Use GAPDH or similar as a housekeeping gene.
  • Protein Analysis: Lyse cells for western blotting to detect phosphorylation of key signaling proteins (e.g., IKKβ, NF-κB p65, Akt, eNOS) and total protein levels.
  • Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using a commercially available Nitric Oxide assay kit.
Protocol: Evaluating Autophagy Promotion in HUVECs

This protocol is based on research into this compound's role in protecting against high glucose-induced endothelial cell apoptosis via autophagy [1].

1. Cell Culture and Treatment:

  • Culture HUVECs and pre-treat with this compound (at a concentration found effective in prior assays).
  • Induce injury by introducing high glucose (HG) medium (e.g., 30 mM glucose) for 24-48 hours. A normal glucose control and an osmotic control (e.g., mannitol) should be included.

2. Inhibition Assay (Optional):

  • To confirm the role of autophagy, include a treatment group where cells are co-treated with this compound and an autophagy inhibitor such as chloroquine phosphate (CQ) or bafilomycin A1 (Baf A1).

3. Analysis of Autophagy and Apoptosis:

  • Western Blotting: Analyze protein expression of autophagy markers (LC3-II, p62), lysosomal proteins (LAMP1, cathepsin B), and key pathway proteins (p-AMPK, TFEB, p-mTOR). Apoptosis can be assessed by measuring Bcl2/Bax ratio and cleaved caspase-3.
  • Immunofluorescence: Stain cells to observe the nuclear translocation of TFEB and the formation of LC3-positive puncta.
  • Flow Cytometry: Use Annexin V/PI staining to quantify apoptotic cell populations.

Mechanism of Action & Signaling Pathways

This compound exerts endothelial protection through several interconnected mechanisms. The following diagram synthesizes these key pathways into a unified visual overview:

G cluster_final_result Final Result stimuli High Glucose (HG) Palmitic Acid (PA) oxLDL ampk AMPK Activation stimuli->ampk Induces nrf2 Nrf2 Activation stimuli->nrf2 Induces nfkb_inhib Inhibition of NF-κB Pathway stimuli->nfkb_inhib Induces drp1 Inhibition of DRP1-mediated Mitochondrial Fission stimuli->drp1 Induces hom This compound hom->ampk Modulates hom->nrf2 Modulates hom->nfkb_inhib Modulates tak1 Binding to TAK1 hom->tak1 Modulates hom->drp1 Modulates auto Enhanced Autophagy & Lysosomal Function ampk->auto  TFEB Nuclear Translocation antiox Antioxidant Response (HO-1 ↑) nrf2->antiox  Nuclear Translocation antiinflam Reduced Inflammation (TNF-α, IL-6 ↓) nfkb_inhib->antiinflam tak1->nfkb_inhib  Blocks NF-κB & MAPK antisenescence Reduced Cellular Senescence drp1->antisenescence  Inhibits cGAS-STING Pathway protection Endothelial Cell Protection Reduced Apoptosis Alleviated Vascular Injury auto->protection  Reduces Apoptosis antiox->antiinflam no Improved NO Production & Insulin Sensitivity antiox->no antiinflam->protection antisenescence->protection no->protection

This diagram illustrates that this compound's protection is achieved through a multi-target network:

  • Autophagy Induction (AMPK/TFEB): Under high glucose, this compound activates AMPK, which inhibits mTOR. This promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis, leading to enhanced clearance of damaged components and reduced apoptosis [1].
  • Antioxidant & Anti-inflammatory (Nrf2/NF-κB): The compound activates the Nrf2/HO-1 antioxidant pathway, boosting cellular defense against oxidative stress. Concurrently, it inhibits the NF-κB and MAPK signaling pathways (partly by binding to TAK1), reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) [2] [4] [5].
  • Anti-senescence (DRP1/mtDNA): this compound blunts high glucose-induced DRP1-mediated mitochondrial fission. This prevents mitochondrial dysfunction and the release of mitochondrial DNA (mtDNA), which in turn inhibits the activation of the cGAS-STING pathway, a key driver of vascular endothelial senescence [6].
  • Insulin Sensitization (IKKβ/IRS-1/Akt/eNOS): By inhibiting IKKβ and NF-κB, this compound reduces inflammatory serine phosphorylation of IRS-1. This restores insulin signaling through the Akt/eNOS pathway, leading to increased production of the vasoprotective molecule nitric oxide (NO) [4] [5] [3].

Pharmacokinetics & Bioavailability Notes

For researchers planning in vivo studies, it is critical to note that this compound has relatively low oral bioavailability, estimated at only 0.75% in rats. The compound is rapidly absorbed (Tmax ~16 minutes) and is primarily absorbed in the intestines via passive transport. It undergoes metabolism by intestinal bacteria. These factors should be carefully considered when selecting the route of administration for animal studies, with intraperitoneal injection being a common alternative to oral gavage in preclinical research [7].

Troubleshooting & Best Practices

  • Solubility: this compound is soluble in DMSO. Prepare a stock solution (e.g., 10-100 mM) and dilute in cell culture medium for experiments, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Cytotoxicity Testing: Before functional assays, it is advisable to perform a cytotoxicity assay (e.g., MTT or CCK-8) across a range of concentrations to establish a non-toxic working window for your specific cell system [3].
  • Control Groups: Always include appropriate controls in experiments. For high glucose studies, include a normal glucose control and an osmotic control (e.g., mannitol) to distinguish glucose-specific effects from osmotic effects.

References

Application Notes and Protocols for Homoplantaginin: Solvent Preparation, Storage, and Experimental Handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Information

Homoplantaginin (CAS No. 17680-84-1) is a flavonoid isolated from traditional Chinese medicine Salvia plebeia, recognized for its anti-inflammatory and antioxidant properties [1]. Its molecular formula is C₂₂H₂₂O₁₁, with a molecular weight of 462.40 g/mol [1] [2].

Solvent Preparation and Storage

Stock Solution Preparation

The table below summarizes the methods for preparing this compound stock solutions:

Table 1: this compound Stock Solution Preparation

Parameter Details Notes
Recommended Solvent DMSO [1] Hygroscopic DMSO significantly impacts solubility; use newly opened containers.
Typical Stock Concentration 20.8 mg/mL [1]
Solubility in DMSO 50 mg/mL (108.13 mM) [1] Solution prepared via ultrasonic assistance.
Molecular Weight 462.40 g/mol [1] [2]
Storage Conditions

Proper storage is critical for maintaining the stability and activity of this compound.

Table 2: this compound Storage Conditions

Form Temperature Shelf Life Notes
Powder -20°C [1] 3 years [1] Keep container tightly sealed in a cool, well-ventilated area [2].
Powder 4°C [1] 2 years [1]
Solution in DMSO -80°C [1] 2 years [1] Avoid repeated freeze-thaw cycles [1].
Solution in DMSO -20°C [1] 1 year [1]

In Vivo Administration Preparation

For in vivo studies, this compound can be administered to animals using the following prepared vehicles [1]:

Table 3: Vehicle Preparation for In Vivo Administration

Vehicle Protocol Composition Final this compound Concentration Notes
Protocol 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mL (4.50 mM) Yields a clear solution. Suitable for most administration routes.
Protocol 2 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.08 mg/mL (4.50 mM) Yields a suspended solution. Can be used for oral and intraperitoneal injection.
Protocol 3 10% DMSO + 90% Corn Oil ≥ 2.08 mg/mL (4.50 mM) Yields a clear solution. Carefully select for dosing periods over half a month.

Safety and Handling Guidelines

This compound requires careful handling to ensure personal and environmental safety [2].

  • Hazard Statements:
    • H302: Harmful if swallowed.
    • H410: Very toxic to aquatic life with long-lasting effects.
  • Personal Protective Equipment (PPE):
    • Safety goggles with side-shields.
    • Protective gloves and impervious clothing.
    • Suitable respirator, especially if handling powder to avoid dust inhalation.
  • Engineering Controls: Use areas with appropriate exhaust ventilation.
  • Accidental Release: Collect spillage with absorbent material (e.g., diatomite) and dispose of according to regulations. Avoid release to drains or the environment [2].

Experimental Protocol Framework

The search results confirm this compound's bioactivity but do not provide full, step-by-step experimental protocols. The following framework is derived from mentioned methodologies.

In Vitro Antioxidant Activity (DPPH Assay)

This protocol is based on methods adapted for evaluating millet polyphenols, which included this compound [3].

  • Principle: The assay measures the scavenging ability of antioxidants against the stable DPPH free radical, monitored by a color change.
  • Procedure:
    • Sample Preparation: Dilute this compound stock solution in 80% methanol to create a concentration series (e.g., 0, 50, 100, 150, 200 μg/mL).
    • Reaction Setup:
      • Test Group: Combine 400 μL of sample solution with 400 μL of DPPH working solution.
      • Control Group: Combine 400 μL of sample solution with 400 μL of 80% methanol.
      • Blank Group: Combine 400 μL of 80% methanol with 400 μL of DPPH working solution.
    • Incubation: Keep all mixtures in the dark at room temperature for 30 minutes.
    • Measurement: Centrifuge the reactions at 4000 rpm for 5 minutes. Measure the absorbance of the supernatant at 517 nm using a microplate reader.
  • Calculation: Calculate the Radical Scavenging Activity (RSA%) using the formula: ( RSA% = \left[1 - \frac{(A_t - A_c)}{A_{blank}}\right] \times 100% ) where ( A_t ) is the absorbance of the test group, ( A_c ) is the control group, and ( A_{blank} ) is the blank group [3].
Cell-Based Assay for Anti-inflammatory Activity

This framework is based on findings that this compound inhibits TNF-α and IL-6 mRNA expression, as well as IKKβ and NF-κB p65 phosphorylation [1].

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure:
    • Cell Pre-treatment: Pre-treat cells with this compound (e.g., at 0.1, 1, and 10 μM concentrations) for a specified time.
    • Induction of Inflammation: Stimulate the pre-treated cells with an inflammatory agent such as palmitic acid (100 μM).
    • Analysis:
      • Gene Expression: Quantify the mRNA expression levels of TNF-α and IL-6 using RT-qPCR.
      • Protein Phosphorylation: Analyze the phosphorylation status of IKKβ and NF-κB p65 via western blotting.
      • Reactive Oxygen Species (ROS): Measure ROS production to assess the compound's antioxidant effect in a cellular context [1].

The following workflow diagram summarizes the key experimental steps for evaluating this compound's bioactivity:

G Start Start Experiment Prep Prepare this compound Stock Solution Start->Prep Dilute Dilute to Working Concentrations Prep->Dilute Apply Apply to In Vitro or Cellular System Dilute->Apply Stimulate Apply Stimulus (e.g., DPPH, Palmitic Acid) Apply->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure Response Incubate->Measure Analyze Analyze Data Measure->Analyze

Figure 1: Experimental workflow for this compound bioactivity assays.

Pharmacokinetics Consideration

A critical factor to consider in experimental design, especially for in vivo studies, is the pharmacokinetic profile of this compound. Research in rats has shown that after oral administration, this compound is rapidly absorbed (T~max~ = 16.00 ± 8.94 min), but its absolute oral bioavailability is very low, approximately 0.75% [4]. This low bioavailability is attributed to extensive biotransformation by intestinal bacteria into its metabolite, hispidulin [4]. Therefore, effective concentrations used in vitro may not be directly achievable via oral administration in vivo.

Decision Guide for Storage and Use

The following flowchart outlines the decision process for handling this compound based on your experimental timeline:

G A Form of this compound? H Prepare Stock Solution in DMSO A->H Solution needed I Use Powder A->I Powder B Plan to use within 1-2 years? D Required for experiment? B->D Yes E Aliquot & Store at -80°C B->E No C Plan to use within 2-3 years? F Store Powder at -20°C C->F No G Store Powder at 4°C C->G Yes D->E Use stored solution D->I Prepare fresh solution H->E I->C

Figure 2: Decision guide for this compound storage and use.

References

Comprehensive Application Notes and Protocols: Homoplantaginin-Mediated Nrf2 Pathway Activation for Atherosclerosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Atherosclerosis, a chronic inflammatory vascular disease, remains a leading cause of morbidity and mortality worldwide. The pathogenesis involves multiple factors, with oxidized low-density lipoprotein (oxLDL)-induced endothelial cell injury representing a critical initial event in disease development. During the early stages of atherosclerosis, oxLDL activates endothelial cells, inducing the expression of cell surface adhesion molecules (ICAM-1 and VCAM-1) that recruit circulating monocytes into the intima, where they differentiate into macrophages and become foam cells through modified lipoprotein internalization. Additionally, oxLDL triggers endothelial cell apoptosis, increasing vascular permeability and promoting lipid deposition and necrotic core formation, ultimately contributing to atherosclerotic lesion instability and rupture. [1] [2]

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) has emerged as a crucial regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is bound to its cytoplasmic repressor Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation. Upon oxidative stress, modification of Keap1 cysteine residues prevents Nrf2 degradation, allowing newly synthesized Nrf2 to accumulate in the cytoplasm and translocate to the nucleus, where it binds to antioxidant response elements (AREs) and activates transcription of numerous cytoprotective genes. [3] [4]

Homoplantaginin, a major flavonoid glycoside derived from the traditional Chinese medicine Salvia plebeia R. Br., has demonstrated various biological activities, including hepatoprotective effects and anti-inflammatory properties. Recent research has revealed that this compound and its derivative dihydrohomoplantagin significantly protect vascular endothelial cells against oxLDL-induced injury through Nrf2 pathway activation, suggesting their potential as therapeutic candidates for atherosclerosis prevention and treatment. [1] [5] [2]

Mechanism of Action

The protective effects of this compound and dihydrohomoplantagin against endothelial injury and atherosclerosis progression are mediated through a multi-targeted mechanism centered around Nrf2 pathway activation. The following diagram illustrates the key molecular mechanisms:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL oxLDL ROS ROS Production oxLDL->ROS Keap1 Keap1 ROS->Keap1 ROS->Keap1 Apoptosis Apoptosis ROS->Apoptosis ERK ERK Phosphorylation ROS->ERK Nrf2_cyt Nrf2 (Cytoplasm) Keap1->Nrf2_cyt Degradation Keap1->Nrf2_cyt Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyt->Nrf2_nuc Nrf2_cyt->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 ARE->HO1 HO1->ROS Inhibition Adhesion ICAM-1/VCAM-1 Expression This compound This compound/ Dihydrohomoplantagin This compound->ROS Inhibition This compound->ROS This compound->Nrf2_cyt This compound->Nrf2_cyt NFkB NF-κB Activation ERK->NFkB NFkB->Adhesion

Diagram 1: Molecular mechanism of this compound-mediated Nrf2 pathway activation and protection against oxLDL-induced endothelial injury.

The molecular mechanism involves several interconnected processes:

  • Nrf2 Pathway Activation: this compound and its derivative promote the dissociation of Nrf2 from Keap1, facilitating Nrf2 nuclear translocation. Inside the nucleus, Nrf2 binds to antioxidant response elements (AREs), initiating transcription of cytoprotective genes including heme oxygenase-1 (HO-1), a critical antioxidant enzyme. [1] [2]

  • Oxidative Stress Suppression: The compounds significantly inhibit oxLDL-induced reactive oxygen species (ROS) production in human umbilical vein endothelial cells (HUVECs) and in the plaque endothelium of apoE-/- mice. This antioxidant effect is mediated through the upregulated expression of HO-1 and other antioxidant genes via Nrf2 activation. [1]

  • Inflammation Modulation: this compound suppresses oxLDL-induced activation of the ERK/NF-κB signaling pathway, subsequently reducing the expression of adhesion molecules ICAM-1 and VCAM-1. This effect limits monocyte adhesion to endothelial cells, a critical early step in atherosclerosis development. [1]

  • Apoptosis Inhibition: The compounds reduce oxLDL-induced endothelial cell apoptosis by modulating the Bcl2/Bax ratio, favoring cell survival. This protective effect is abolished upon Nrf2 knockdown, confirming the essential role of Nrf2 in mediating these anti-apoptotic effects. [1] [2]

Quantitative Experimental Data

Summary of Key Experimental Findings

Table 1: In vitro effects of this compound and dihydrohomoplantagin in oxLDL-stimulated HUVECs

Parameter oxLDL Effect This compound Effect Dihydrohomoplantagin Effect Measurement Method
Cell Apoptosis ~80% apoptosis Significant reduction Significant reduction Hoechst 33258, TUNEL assay
Bcl2/Bax Ratio Decreased Reversed Reversed Western blot
ICAM-1 Level Increased Decreased Decreased Western blot
VCAM-1 Level Increased Decreased Decreased Western blot
ROS Production Increased Strongly inhibited Strongly inhibited Fluorescence assay
ERK Phosphorylation Increased Inhibited Inhibited Western blot
NF-κB Translocation Increased nuclear translocation Inhibited Inhibited Immunofluorescence
Nrf2 Nuclear Translocation Baseline Promoted Promoted Immunofluorescence
HO-1 Protein Level Baseline Increased Increased Western blot

Table 2: In vivo effects of this compound and dihydrohomoplantagin in apoE-/- mice

Parameter Control Group This compound Treatment Dihydrohomoplantagin Treatment Measurement Method
Plaque Area Baseline Significant reduction Significant reduction Oil-red O staining
Necrotic Area Baseline Reduced Reduced H&E staining
Plaque Stability Low Enhanced Enhanced Vulnerability index
Endothelial Apoptosis High Reduced Reduced TUNEL staining
ICAM-1 Level High Decreased Decreased Immunofluorescence
VCAM-1 Level High Decreased Decreased Immunofluorescence
ROS Level in Plaque High Inhibited Inhibited Fluorescence assay
HO-1 Protein Level Baseline Increased Increased Immunofluorescence

Experimental Protocols

In Vitro Assay Protocols
4.1.1 Cell Culture and Treatment
  • HUVEC Culture: Maintain Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with 10% FBS, endothelial cell growth supplement, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. [1] [2]

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and dihydrohomoplantagin in DMSO. Further dilute in cell culture medium to working concentrations (typical test concentrations range from 1-100 μM), ensuring final DMSO concentration does not exceed 0.1%. [1]

  • oxLDL Induction: Induce endothelial injury by treating HUVECs with 50 μg/mL oxLDL for 6 hours. For protection assays, pre-treat cells with compounds for 2 hours before oxLDL exposure. [1] [2]

4.1.2 Apoptosis Assessment
  • Hoechst 33258 Staining:

    • After treatments, fix cells with 4% paraformaldehyde for 15 minutes at room temperature
    • Stain with Hoechst 33258 (5 μg/mL) for 10 minutes
    • Visualize using fluorescence microscopy (excitation ~360 nm)
    • Quantify apoptotic cells by counting those with nuclear condensation and fragmentation across multiple random fields [1]
  • TUNEL Assay:

    • Fix cells as above and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice
    • Apply TUNEL reaction mixture according to manufacturer's instructions
    • Incubate for 60 minutes at 37°C in the dark
    • Counterstain nuclei with DAPI and analyze by fluorescence microscopy [1] [2]
4.1.3 Western Blot Analysis
  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
    • Determine protein concentration using BCA assay
    • Separate equal amounts of protein (20-30 μg) by SDS-PAGE (8-12% gels)
    • Transfer to PVDF membranes and block with 5% non-fat milk in TBST
  • Antibody Incubation:

    • Incubate with primary antibodies (Bax, Bcl-2, ICAM-1, VCAM-1, HO-1, phospho-ERK, total ERK) overnight at 4°C
    • Apply HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Develop using enhanced chemiluminescence substrate
    • Quantify band intensities using ImageJ software [1] [2]
4.1.4 ROS Detection
  • DCFH-DA Assay:
    • Load cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C
    • Wash with PBS to remove excess probe
    • Treat with compounds and/or oxLDL as required
    • Measure fluorescence intensity (excitation 488 nm, emission 525 nm) using microplate reader or fluorescence microscopy [1]
4.1.5 Immunofluorescence Staining
  • Nrf2 Localization:
    • Culture cells on glass coverslips and apply treatments
    • Fix with 4% paraformaldehyde for 15 minutes and permeabilize with 0.2% Triton X-100
    • Block with 3% BSA for 1 hour, then incubate with anti-Nrf2 primary antibody overnight at 4°C
    • Apply fluorescent secondary antibody for 1 hour at room temperature
    • Counterstain nuclei with DAPI and mount for confocal microscopy [1]
4.1.6 Nrf2 Knockdown Validation
  • siRNA Transfection:
    • Transiently transfect HUVECs with Nrf2-specific siRNA or control siRNA using appropriate transfection reagent
    • After 48 hours, verify knockdown efficiency by Western blotting
    • Perform functional assays to confirm dependence of compound effects on Nrf2 [1] [2]
In Vivo Protocol
4.2.1 Animal Model and Compound Administration
  • Atherosclerosis Model: Use 6-week-old male apoE-/- mice fed a high-fat diet for 12 weeks to induce atherosclerosis. [1] [2]

  • Treatment Protocol:

    • Administer this compound or dihydrohomoplantagin via intraperitoneal injection daily for 8 weeks
    • Maintain control groups receiving vehicle only
    • Monitor body weight weekly throughout the study
    • Sacrifice animals at study endpoint for tissue collection [1]
4.2.2 Tissue Collection and Analysis
  • Aorta Isolation and Staining:

    • Perfuse mice with PBS and carefully dissect the entire aorta
    • Remove adventitial fat and fix in 4% paraformaldehyde
    • Stain with Oil-red O solution to visualize atherosclerotic plaques
    • Quantify plaque area using image analysis software (e.g., ImageJ) [1] [2]
  • Aortic Root Analysis:

    • Embed heart and aortic root in OCT compound and prepare cryosections (5-10 μm thickness)
    • Perform H&E staining for general morphology and necrotic area quantification
    • Conduct Masson's trichrome staining for collagen content assessment
    • Perform immunofluorescence staining for ICAM-1, VCAM-1, HO-1, and ROS markers using specific antibodies [1]
  • TUNEL Staining of Plaque Endothelium:

    • Deparaffinize and rehydrate aortic root sections
    • Perform antigen retrieval if required
    • Conduct TUNEL assay according to manufacturer's protocol
    • Counterstain endothelial cells with CD31 antibody and nuclei with DAPI
    • Quantify TUNEL-positive endothelial cells in plaque areas [1] [2]

Technical Considerations

Methodological Notes
  • Compound Solubility: this compound and dihydrohomoplantagin have limited aqueous solubility. DMSO stock solutions should be prepared fresh and diluted appropriately to maintain cell viability while ensuring effective concentrations. [1]

  • oxLDL Quality Control: Verify oxLDL quality and oxidation level before use, as excessive oxidation can cause rapid cell death, while insufficient oxidation may not adequately induce injury. Monitor via thiobarbituric acid-reactive substances (TBARS) assay.

  • Nrf2 Activation Timing: The temporal dynamics of Nrf2 activation are crucial. Peak nuclear translocation typically occurs 2-6 hours after compound treatment, followed by HO-1 protein expression peaks at 12-24 hours. Optimal timing for endpoint measurements should be determined in pilot studies. [4]

  • siRNA Controls: Include appropriate controls for Nrf2 knockdown experiments, including non-targeting siRNA and transfection reagent-only controls, to distinguish sequence-specific effects from non-specific responses. [1]

Troubleshooting Guidance
  • High Background Apoptosis: Reduce serum concentration during oxLDL treatment to minimize protective effects of serum components. Ensure consistent cell passage numbers between experiments.

  • Variable Western Blot Results: Use freshly prepared protease and phosphatase inhibitors. Include positive controls for Nrf2 activation (e.g., sulforaphane) to validate antibody performance.

  • Inconsistent Plaque Formation: Standardize high-fat diet composition and storage conditions. Monitor plasma cholesterol levels to verify hypercholesterolemia development in apoE-/- mice.

  • Weak Immunofluorescence Signals: Optimize antibody concentrations and incubation times. Include tissue/cell samples with known high expression as positive controls.

Conclusion

The comprehensive application notes and protocols presented here detail robust methodologies for investigating the protective effects of this compound and dihydrohomoplantagin against oxLDL-induced endothelial injury through Nrf2 pathway activation. The described in vitro and in vivo approaches provide a systematic framework for evaluating the therapeutic potential of these flavonoid glycosides in atherosclerosis and related cardiovascular diseases. The mechanistic insights gained from these protocols can facilitate drug development efforts targeting the Nrf2 pathway for cardiovascular protection.

References

Homoplantaginin as an NMDA Receptor Antagonist: Application Notes and Experimental Protocols for Neurodegenerative Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Homoplantaginin (HPG), a natural flavonoid compound primarily isolated from Salvia species such as Salvia plebeia and Salvia miltiorrhiza, has emerged as a promising therapeutic candidate for neurodegenerative disorders through its multimodal mechanism of action targeting excitotoxicity pathways. [1] [2] Recent investigations have demonstrated that this compound exerts significant neuroprotective effects primarily through antagonism of N-methyl-D-aspartate (NMDA) receptor signaling, a key pathway implicated in glutamate-mediated excitotoxicity in neurological conditions such as Alzheimer's disease. [3] [4] The compound has shown particular efficacy in counteracting Aβ oligomer-induced neuropathology, with studies revealing its ability to reverse cognitive impairments in animal models of Alzheimer's disease. [3] [4] Beyond its NMDA receptor antagonism, this compound also exhibits potent anti-inflammatory properties by inhibiting TNF-α-induced activation of MAPK and NF-κB pathways, suggesting a comprehensive neuroprotective profile that addresses multiple aspects of neurodegenerative pathology. [1] These complementary mechanisms position this compound as a valuable investigational compound with significant potential for clinical development in neurodegenerative disorders where excitotoxicity and neuroinflammation converge in disease progression.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its neuroprotective effects primarily through modulation of the NMDA receptor, a ligand-gated ionotropic glutamate receptor crucial for synaptic transmission, plasticity, and cognitive function. [3] [5] The NMDA receptor is a heterotetrameric complex composed of GluN1 subunits combined with various GluN2 subunits (GluN2A-D), with the receptor structure comprising an amino-terminal domain (ATD), ligand-binding domain (LBD), transmembrane domain (TMD), and carboxy-terminal domain (CTD). [5] Under pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overactivation of NMDA receptors, resulting in abnormal calcium influx, mitochondrial dysfunction, and ultimately neuronal cell death through apoptotic pathways. [5] [6] this compound has been demonstrated to specifically antagonize NMDA receptor activation, thereby blunting the sustained calcium influx that triggers this destructive cascade. [3] [4]

Research indicates that this compound directly inhibits both AMPA and NMDA-induced depolarization in primary glutamatergic neurons, with particular efficacy against Aβ oligomer-induced pathophysiology. [3] [4] The compound immediately blocks steady-state calcium influx mediated by NMDA receptor activation, preventing the downstream signaling events that lead to neuronal damage. [3] Additionally, this compound suppresses Aβ oligomer-induced phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that contributes to excitotoxicity and inflammatory responses when dysregulated. [3] [4] This dual modulation of both calcium homeostasis and ERK phosphorylation underscores the multifactorial neuroprotective approach of this compound, positioning it as a promising candidate for targeting the complex pathophysiology of neurodegenerative diseases.

Table 1: Quantitative Effects of this compound on NMDA Receptor-Mediated Signaling Pathways

Experimental Parameter Effect of this compound Experimental System Significance
NMDA-induced depolarization Significant inhibition Primary glutamatergic neurons Reduces neuronal hyperexcitability
Aβ oligomer-induced depolarization Marked suppression Primary glutamatergic neurons Counters Alzheimer's pathology
Steady-state calcium influx Immediate blockade Fura2/AM calcium imaging Prevents calcium-mediated toxicity
ERK phosphorylation Reduced activation Primary neurons & Alzheimer's model Modulates downstream signaling
AMPA-induced depolarization Partial inhibition Primary glutamatergic neurons Broad-spectrum anti-excitotoxic effect

Quantitative Experimental Data Summary

Comprehensive investigation of this compound's effects on NMDA receptor signaling has yielded substantial quantitative data supporting its therapeutic potential. In cellular models, this compound demonstrated dose-dependent protection against excitotoxic insults, with significant effects observed at concentrations ranging from 5-20 μg/mL without compromising cell viability. [1] [3] Specifically, in primary glutamatergic neurons, this compound treatment resulted in approximately 60-75% reduction in NMDA-induced depolarization and completely blocked the steady-state calcium influx triggered by NMDA receptor activation. [3] The compound also suppressed Aβ oligomer-induced ERK phosphorylation by nearly 70%, indicating potent modulation of this critical downstream signaling pathway. [3] [4]

In animal models of Alzheimer's disease, this compound administration produced remarkable improvements in cognitive function. [3] [4] Behavioral assessments using the J20 Alzheimer's mouse model demonstrated that this compound treatment effectively reversed impairments in novel object recognition and spatial learning/memory tasks, with performance metrics approaching those observed in healthy control animals. [3] These functional improvements were corroborated by molecular evidence of reduced excitotoxic signaling and neuroinflammatory responses in brain tissues, providing a mechanistic basis for the observed cognitive benefits. The convergence of cellular electrophysiological data, calcium imaging results, and behavioral outcomes across multiple experimental systems strengthens the evidence for this compound's efficacy as an NMDA receptor antagonist with therapeutic potential for neurodegenerative conditions.

Table 2: Experimental Findings from this compound Studies in Neurological Models

Experimental Model Measured Outcome Result Reference
Primary glutamatergic neurons NMDA-induced calcium influx Immediate blockade [3]
J20 Alzheimer's mouse model Novel object recognition impairment Significant reversal [3] [4]
J20 Alzheimer's mouse model Spatial learning/memory deficits Marked improvement [3] [4]
Primary glutamatergic neurons Aβ oligomer-induced ERK phosphorylation ~70% suppression [3] [4]
RAW 264.7 macrophages LPS-induced TNF-α production Dose-dependent inhibition [1] [2]
Primary NP cell cultures TNF-α-induced inflammation Significant reduction [1]

Experimental Protocols

Calcium Influx Assay Using Fura2/AM

Purpose: To quantify this compound's effects on NMDA receptor-mediated calcium influx in neuronal cells.

Materials:

  • Primary glutamatergic neurons cultured from embryonic day 18-19 rat hippocampi or cortices
  • This compound (Selleck Chemicals, dissolved in DMSO)
  • Fura2/AM calcium-sensitive fluorescent dye (Thermo Fisher Scientific)
  • NMDA (100 μM) and glycine (10 μM) for receptor activation
  • Extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 glucose, 10 HEPES (pH 7.4)
  • Fluorescence microscope with appropriate filters (excitation 340/380 nm, emission 510 nm) and imaging software

Procedure:

  • Culture primary glutamatergic neurons on poly-D-lysine-coated coverslips for 10-14 days in vitro.
  • Load cells with 5 μM Fura2/AM in extracellular solution for 45-60 minutes at 37°C in the dark.
  • Wash cells twice with extracellular solution to remove excess dye.
  • Pre-treat cells with this compound (1-20 μg/mL) or vehicle control for 30 minutes before stimulation.
  • Stimulate neurons with NMDA (100 μM) and glycine (10 μM) to activate NMDA receptors.
  • Measure fluorescence intensity at 510 nm emission with alternating 340/380 nm excitation every 5 seconds for 10 minutes.
  • Calculate intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd × (R - Rmin)/(Rmax - R) × (Sf2/Sb2), where Kd for Fura2 is 224 nM.
  • Normalize data to baseline measurements and compare peak calcium responses between treatment conditions.

Validation Notes: Include positive controls (MK-801 or memantine) to validate assay sensitivity. Maintain DMSO concentrations below 0.1% in all treatments to avoid solvent toxicity. [3]

Animal Behavior Tests for Cognitive Function

Purpose: To evaluate this compound's efficacy in reversing cognitive deficits in Alzheimer's disease mouse models.

Materials:

  • J20 Alzheimer's disease model mice (or other appropriate AD models)
  • This compound (dissolved in saline with minimal DMSO)
  • Administration equipment (e.g., intraperitoneal injection supplies or oral gavage)
  • Open field apparatus, novel object recognition test equipment, Morris water maze
  • Video tracking system and analysis software

Procedure:

Novel Object Recognition Test:

  • Acclimate mice to the testing room for at least 1 hour before testing.
  • Administer this compound (10-50 mg/kg) or vehicle control daily for 14-28 days.
  • Habituate mice to the empty testing arena for 10 minutes, 24 hours before testing.
  • During training phase, place two identical objects in the arena and allow mice to explore for 10 minutes.
  • After 24-hour intertrial interval, replace one familiar object with a novel object and record exploration time for 5 minutes.
  • Calculate discrimination index: (time with novel object - time with familiar object) / total exploration time.

Morris Water Maze for Spatial Memory:

  • Train mice to locate a hidden platform in a circular pool using distal spatial cues over 5-6 consecutive days (4 trials per day).
  • Administer this compound or vehicle 30-60 minutes before each training session.
  • Record latency to find platform, path length, and swimming speed during acquisition phase.
  • Conduct probe trial 24 hours after last training session by removing platform and recording time spent in target quadrant.
  • Analyze search strategy and platform crossings during probe trial.

Validation Notes: Include wild-type control groups to establish baseline performance. Counterbalance object locations and platform positions to control for spatial biases. [3] [4]

Signaling Pathway Diagrams

G Aβ Oligomers NMDA_R NMDA Receptor Aβ->NMDA_R Binds/Activates Ca_Influx Calcium Influx NMDA_R->Ca_Influx Triggers ERK ERK Phosphorylation Ca_Influx->ERK Activates Neuronal_Damage Neuronal Damage & Cognitive Impairment ERK->Neuronal_Damage Leads to HPG This compound (HPG) HPG->NMDA_R Antagonizes HPG->Ca_Influx Blocks HPG->ERK Inhibits Phosphorylation

Figure 1: this compound inhibition of NMDA receptor signaling pathway in Alzheimer's pathology

G Start Experimental Workflow Cell_Culture Primary Glutamatergic Neuron Culture Start->Cell_Culture HPG_Treatment HPG Treatment (1-20 μg/mL, 30 min) Cell_Culture->HPG_Treatment NMDA_Stim NMDA Stimulation (100 μM + Glycine 10 μM) HPG_Treatment->NMDA_Stim Calcium_Imaging Calcium Imaging (Fura2/AM Fluorescence) NMDA_Stim->Calcium_Imaging Data_Analysis Data Analysis (Calcium Quantification) Calcium_Imaging->Data_Analysis Behavior_Start Animal Behavior Studies AD_Mice J20 AD Model Mice Behavior_Start->AD_Mice HPG_Admin HPG Administration (10-50 mg/kg, 14-28 days) AD_Mice->HPG_Admin NOR_Test Novel Object Recognition Test HPG_Admin->NOR_Test Water_Maze Morris Water Maze Spatial Memory Test HPG_Admin->Water_Maze Behavior_Analysis Cognitive Function Analysis NOR_Test->Behavior_Analysis Water_Maze->Behavior_Analysis

Figure 2: Experimental workflow for this compound neuroprotection studies

Conclusion and Research Implications

This compound represents a promising naturally-derived therapeutic candidate with demonstrated efficacy in modulating NMDA receptor signaling and mitigating excitotoxicity pathways implicated in neurodegenerative diseases. The comprehensive experimental data from cellular models and animal behavior studies provide compelling evidence for its multi-target mechanism of action, encompassing direct NMDA receptor antagonism, inhibition of calcium influx, and suppression of downstream ERK phosphorylation. [3] [4] The detailed protocols presented in this document provide researchers with standardized methodologies for further investigating this compound's neuroprotective properties and optimizing its therapeutic potential.

Future research directions should focus on elucidating the precise binding site of this compound on NMDA receptor subunits, determining its pharmacokinetic profile and blood-brain barrier penetration efficiency, and exploring potential synergies with existing neuroprotective agents. [5] Additionally, investigation into this compound's effects across different NMDA receptor subtypes (GluN2A-D) could reveal subunit-specific preferences that might enhance therapeutic targeting while minimizing side effects. The established experimental frameworks for calcium imaging, neuronal electrophysiology, and cognitive behavior assessment will facilitate these advanced investigations, potentially accelerating the translation of this compound from preclinical studies to clinical applications in Alzheimer's disease and other neurodegenerative conditions characterized by excitotoxic pathology.

References

Homoplantaginin solubility issues in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Homoplantaginin Properties & Handling

The table below summarizes key chemical properties and handling information for this compound.

Property Specification / Value Citation
Purity ≥98% (HPLC) [1] [2]
Physical Form White to beige powder [1]
Molecular Formula C₂₂H₂₂O₁₁ [1]
CAS Number 17680-84-1 [1] [2]
Solubility in DMSO 2 mg/mL (clear solution) [1]
Recommended Stock Solvent Cell culture grade DMSO [3] [1]
Recommended Stock Concentration 10-100 mM (calculate based on your working concentration) (Estimated from data)
Storage Condition -20°C [1]

Stock Solution Preparation & Cell Treatment Protocol

Here is a validated, step-by-step protocol for preparing this compound stock solution and treating cells, based on published research [3].

1. Prepare Stock Solution

  • Take this compound powder from storage at -20°C and allow it to warm to room temperature to avoid water condensation.
  • Weigh the desired amount of powder. For a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of anhydrous, cell culture-grade DMSO.
  • Vortex or sonicate the mixture briefly until the powder is fully dissolved, yielding a clear solution [1].
  • Aliquot the stock solution into sterile, low-adhesion microtubes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C.

2. Treat Cells

  • Thaw a stock aliquot on ice or at room temperature and vortex briefly before use.
  • Dilute the stock solution directly into your pre-warmed complete cell culture medium (e.g., DMEM with serum). The final concentration of DMSO in the culture medium should typically be less than 0.1% to avoid cytotoxicity [3].
  • Positive Control Setup: In the cited study, primary nucleus pulposus (NP) cell inflammation was induced using TNF-α at 10 ng/mL [3].
  • Treatment: Apply the this compound-containing medium to your cells. The study tested concentrations in the range of 0, 1, 5, 10, 15, or 20 μg/mL and found them effective without cytotoxicity [3].

The following diagram illustrates the complete experimental workflow from stock preparation to cell treatment:

G cluster_stock 1. Stock Solution Preparation cluster_treatment 2. Cell Treatment cluster_control 3. Experimental Controls (Optional) Start This compound Powder (Store at -20°C) A Weigh powder Start->A B Dissolve in DMSO (2 mg/mL, clear solution) A->B C Aliquot B->C D Store aliquots at -20°C C->D E Thaw aliquot & vortex D->E F Dilute in complete cell culture medium E->F G Ensure final DMSO < 0.1% F->G H Apply to cells (Tested range: 1-20 μg/mL) G->H I Vehicle Control: Medium with 0.1% DMSO J Disease Model Control: Induce with TNF-α (10 ng/mL)

Troubleshooting Common Issues

Problem: Precipitation in Cell Culture Medium

  • Cause: The compound may precipitate out when the DMSO stock is added to the aqueous medium.
  • Solution:
    • Ensure you are adding the stock directly to pre-warmed medium, not to PBS or plain water.
    • While vortexing the medium, add the stock dropwise to facilitate even dispersion.
    • If precipitation persists, consider preparing a lower concentration stock (e.g., 1 mg/mL) to reduce the solvent shock, though this will require adding a larger volume of DMSO to your culture.

Problem: Inconsistent Biological Activity

  • Cause: Degradation of the compound or inaccurate dilution.
  • Solution:
    • Avoid repeated freeze-thaw cycles of the stock solution. Use fresh aliquots for critical experiments.
    • Verify the serial dilution calculations and pipetting accuracy.
    • Include a positive control in your experiment. For anti-inflammatory studies, you can use TNF-α to induce inflammation and confirm this compound's inhibitory effect [3] [2].

Problem: Observed Cytotoxicity

  • Cause: The cytotoxicity could be from this compound itself or the DMSO solvent.
  • Solution:
    • Confirm DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.1%. Always include a vehicle control (medium with 0.1% DMSO) [3].
    • Dose-Response Test: Perform a dose-response curve. One study used a Cell Counting Kit-8 (CCK-8) to confirm that this compound at 0.1-100 μg/mL did not cause apparent cytotoxicity in HL-7702 cells [2].

Key Experimental Design Considerations

  • DMSO Vehicle Control: This is the most critical control for any experiment using a DMSO-dissolved compound. It accounts for any effects the solvent itself might have on the cells [3].
  • Cytotoxicity Assay: Before assessing efficacy, it is prudent to conduct a cytotoxicity assay (e.g., MTT, CCK-8) across your intended treatment concentration range to establish a non-toxic dosing window [2].
  • Mechanistic Studies: this compound's anti-inflammatory effects are linked to the inhibition of the NF-κB pathway and NLRP3 inflammasome activation [2]. You can design experiments to measure phosphorylation of proteins like IKKβ and NF-κB p65, or the expression of downstream inflammatory mediators like TNF-α and IL-6.

References

Optimizing Homoplantaginin concentration for NP cells

Author: Smolecule Technical Support Team. Date: February 2026

Homoplantaginin Concentration for NP Cells

The table below summarizes the key quantitative data for using this compound (HPG) in primary rat nucleus pulposus (NP) cell cultures.

Parameter Details & Values
Tested Concentrations [1] 0, 1, 5, 10, 15, 20 μg/mL
Recommended Optimal Concentration [1] 10 μg/mL
Biological Activity Inhibits TNF-α-induced inflammation and senescence; reduces ECM degradation [1].
Cytotoxicity Note No significant toxicity was observed at the tested concentrations (0-20 μg/mL) over 72 hours [1].

Detailed Experimental Protocol

Here is a step-by-step methodology for testing this compound on NP cells, based on the cited research [1].

1. Primary NP Cell Isolation & Culture

  • Source: Obtain NP tissue from the tails of 6-week-old Sprague-Dawley rats.
  • Dissection: Cut the tail, disinfect with alcohol, remove the skin, and incise the cartilaginous endplate to expose the NP tissue.
  • Digestion: Extract the NP tissue and digest it enzymatically to create a single-cell suspension.
  • Culture: Seed the isolated NP cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C with 5% CO₂.

2. Cell Viability Assay (CCK-8)

  • Seeding: Inoculate NP cells into a 96-well plate at a density of 7,000 cells per well.
  • Dosing: Treat cells with HPG across a range of concentrations (e.g., 0, 1, 5, 10, 15, 20 μg/mL).
  • Incubation: Culture the cells for the desired period (e.g., 12, 24, 48, or 72 hours).
  • Measurement: Add CCK-8 reagent (10 μL) to each well and incubate for 2 hours at 37°C.
  • Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. The optimal concentration is the highest one that does not significantly reduce cell viability compared to the control.

3. Inflammatory Stimulation & Treatment

  • Induction: To model an inflammatory environment, stimulate NP cells with Tumor Necrosis Factor-alpha (TNF-α). A common concentration used in research is 10-50 ng/mL [1].
  • Intervention: Co-treat the stimulated cells with the predetermined optimal concentration of HPG (10 μg/mL).

4. Analysis of Therapeutic Effects

  • Gene & Protein Expression: Use qPCR and Western Blot to analyze markers of interest, such as:
    • Extracellular Matrix (ECM) Anabolism: Aggrecan (ACAN), Collagen Type II (COL2A1).
    • ECM Catabolism: Matrix Metalloproteinases (MMP-3, MMP-9, MMP-13).
    • Senescence & Inflammation: p53, p21, p16; NF-κB and MAPK pathway components.
  • Pathway Analysis: Perform immunofluorescence or Western Blot to detect the nuclear translocation of NF-κB and the phosphorylation levels of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, JNK, ERK) pathways.

Mechanism of Action Diagram

The following diagram illustrates how this compound exerts its protective effects on NP cells, based on the described mechanism [1] [2] [3].

G TNFα TNF-α Stimulation TAK1 TAK1 TNFα->TAK1 NFkB_Path NF-κB Pathway Activation TAK1->NFkB_Path MAPK_Path MAPK Pathway Activation TAK1->MAPK_Path Inflammation ↑ Inflammation NFkB_Path->Inflammation ECM_Degradation ↑ ECM Degradation MAPK_Path->ECM_Degradation Senescence ↑ Cell Senescence MAPK_Path->Senescence HPG This compound (HPG) HPG->TAK1 Binds & Inhibits

Diagram Title: this compound Inhibits TAK1 to Protect NP Cells

Frequently Asked Questions

Q1: Why is my this compound treatment not producing the expected anti-inflammatory effects?

  • A: First, verify the following:
    • Compound Solubility: HPG is typically dissolved in DMSO first. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid cytotoxicity [1].
    • Inflammatory Model Confirmation: Confirm that your TNF-α stimulation is successfully inducing inflammation. Run a positive control (e.g., untreated, TNF-α-stimulated cells) to ensure the model is working.
    • Pathway Analysis: Check the phosphorylation status of TAK1 and its downstream targets (like p65 in NF-κB or p38 in MAPK) via Western Blot. If HPG is effective, you should observe reduced phosphorylation of these proteins [2] [3].

Q2: I observe high NP cell death even at low HPG concentrations. What could be wrong?

  • A: This could be related to the cell state or preparation:
    • Cell Health: Primary NP cells are sensitive. Use low-passage cells (passages 1-5) and ensure they are healthy and 70-80% confluent before starting experiments [4].
    • Serum Batch: Different batches of FBS can affect cell growth and compound activity. If possible, test your HPG concentration with a different batch of serum.
    • Compound Integrity: Check the storage conditions and expiration date of your HPG. Prolonged storage or improper handling can degrade the compound.

Q3: The results of my ECM analysis (e.g., Aggrecan, MMPs) are inconsistent. How can I improve the protocol?

  • A: Inconsistencies often arise from technical variability.
    • Standardized Lysis: Ensure complete and uniform cell lysis when extracting protein or RNA. Use consistent lysis times and volumes across all samples.
    • Normalization: Accurately quantify your protein or RNA concentration and load equal amounts in each gel or qPCR reaction. Using a housekeeping gene/protein for normalization is critical.
    • Replication: Perform each experiment with at least three independent biological replicates (cells from different isolations) to ensure the findings are robust.

References

Technical Support Center: Homoplantaginin Research Using CCK-8 Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Homoplantaginin

This compound (HPG) is a bioactive flavonoid compound primarily extracted from traditional medicinal plants in the Salvia family, particularly Salvia plebeia R. BR. and Salvia miltiorrhiza. This natural compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for investigating therapeutic applications in various disease models. Research indicates that this compound exerts its effects through multiple molecular pathways, including inhibition of key inflammatory signaling cascades and modulation of cellular sensitivity, particularly in studies focused on metabolic disorders and degenerative diseases [1] [2].

The compound has demonstrated significant therapeutic potential in several research areas. Studies have shown that this compound can ameliorate endothelial insulin resistance by inhibiting inflammation and modulating cell signaling via the IKKβ/IRS-1/pAkt/peNOS pathway, suggesting potential applications in metabolic disorder research [1]. More recent investigations have revealed that this compound alleviates intervertebral disc degeneration by blocking the NF-κB/MAPK pathways through direct binding to TAK1 (TGF-β-activated kinase 1), indicating its potential in degenerative disease research [3]. Additionally, this compound has shown promising effects in inhibiting nucleus pulposus cell senescence and inflammation, providing a potential alternative treatment for intervertebral disc degeneration that could circumvent the need for surgical intervention [2].

CCK-8 Assay Principles and Advantages

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method designed to assess cell viability, proliferation, and cytotoxicity in various biological experiments. The assay operates on the principle that dehydrogenase enzymes in metabolically active cells reduce the highly water-soluble tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to produce an orange-colored formazan dye. The amount of formazan dye generated is directly proportional to the number of living cells, allowing for quantitative assessment of cell viability [4] [5].

The CCK-8 assay offers several significant advantages over other cell viability assays:

  • Higher detection sensitivity compared to other tetrazolium salts such as MTT, XTT, MTS, or WST-1 [4]
  • Minimal cytotoxicity, allowing for continuous monitoring of cells over extended periods (24-48 hours) and enabling subsequent assays on the same cells [4] [6]
  • Simple procedure with a ready-to-use solution that requires no washing, solubilization, or additional steps [4]
  • Excellent stability when stored at 4°C for up to one year [4] [6]
  • Compatibility with phenol red-containing media, as the background absorbance can be subtracted using appropriate blanks [4] [5]

Table 1: Comparison of CCK-8 with Other Cell Viability Assays

Assay Principle Solubilization Required Toxicity Sensitivity Key Features
CCK-8 Dehydrogenase activity measurement No Non-toxic Highest Water-soluble formazan, simple protocol, high stability
MTT Mitochondrial activity assessment Yes Highly toxic Moderate Requires solubilization step, insoluble formazan crystals
XTT Tetrazolium reduction No Non-toxic High Water-soluble formazan, less sensitive than CCK-8
MTS Tetrazolium reduction No Non-toxic (but product can be toxic) Comparable to XTT Ready-to-use solution, pre-mixing required
ATP-based ATP level measurement No Non-toxic Very high Measures metabolic activity directly, requires luminescence reader
LDH Lactate dehydrogenase release No Non-toxic High Measures membrane integrity, susceptible to interference

Experimental Protocols for this compound Evaluation

Cell Seeding and Treatment

Proper cell preparation is fundamental to obtaining reliable results when evaluating this compound effects. For adherent cells, seed 1,000-25,000 cells per well in a 96-well plate, with 100 μL culture medium per well. The optimal cell number should be determined empirically for each cell type to ensure that cells are in the logarithmic growth phase during the assay. For suspension cells, higher cell densities (2,500 cells/well minimum) may be required due to lower sensitivity [4] [6]. After cell attachment (typically 24 hours), prepare this compound treatment solutions in fresh culture medium. This compound is typically dissolved in DMSO and then diluted in cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [2]. Include appropriate controls: negative controls (cells with vehicle only), positive controls for cytotoxicity (if applicable), and blank controls (medium without cells).

CCK-8 Assay Procedure

The CCK-8 assay procedure requires careful timing and consistent handling. Add 10 μL of CCK-8 solution directly to each well containing 100 μL of culture medium, resulting in a final volume of 110 μL. Gently swirl the plate to ensure thorough mixing without disturbing the cell monolayer. Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time varies depending on cell type and density—highly metabolic cells may require shorter incubation, while slower-metabolizing cells may need longer periods. Monitor the color development periodically; the medium should turn orange when sufficient formazan has been produced. After incubation, measure the absorbance at 450 nm using a microplate reader. For improved accuracy, include a reference wavelength between 600-650 nm to subtract background signals from cell debris or other particulates [4] [5].

Data Analysis and Interpretation

Calculate cell viability using the following formula:

Cell Viability (%) = (OD_treated - OD_blank) / (OD_control - OD_blank) × 100

Where OD_treated is the absorbance of this compound-treated cells, OD_control is the absorbance of vehicle-treated cells, and OD_blank is the absorbance of medium without cells. For concentration-response studies, treat cells with a range of this compound concentrations (typically 1-20 μg/mL based on literature reports) and generate dose-response curves [2]. Determine the IC₅₀ value (concentration that inhibits 50% of cell viability) or EC₅₀ value (concentration that produces 50% of maximum effect) using appropriate nonlinear regression analysis. For proliferation studies, measure absorbance at multiple time points to generate growth curves.

Key Research Findings on this compound

Concentration-Dependent Effects on Cell Viability

Research studies have demonstrated that this compound exhibits concentration-dependent effects on cell viability across different cell types. In primary nucleus pulposus (NP) cell cultures, this compound at concentrations ranging from 1 to 20 μg/mL showed no significant cytotoxicity, maintaining cell viability above 80% even at the highest concentration after 24-72 hours of treatment [2]. This concentration range has been effectively used to study the protective effects of this compound against TNF-α-induced inflammation and cellular senescence. The optimal concentration for therapeutic effects without compromising cell viability appears to be approximately 10-15 μg/mL in most studies, though cell-type specific optimization is always recommended [2] [3].

Mechanisms of Action and Therapeutic Potential

This compound exerts its biological effects primarily through modulation of key inflammatory signaling pathways. In endothelial cells, this compound significantly inhibited palmitic acid-induced tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) mRNA expression, and prevented inhibitory κB kinase beta (IKKβ) and nuclear factor-κB (NF-κB) p65 phosphorylation [1]. This anti-inflammatory activity effectively reversed PA-impaired insulin-dependent tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and decreased nitric oxide (NO) production [1]. More recent research has identified that this compound alleviates intervertebral disc degeneration by binding directly to TAK1 (TGF-β-activated kinase 1), consequently blocking both the NF-κB and MAPK signaling pathways [3]. This dual pathway inhibition results in reduced expression of matrix metalloproteinases (MMP3, MMP9, MMP13) and increased production of extracellular matrix components such as aggrecan and collagen type II [2] [3].

Table 2: Quantitative Effects of this compound in Experimental Studies

Experimental Model Concentration Range Key Effects Signaling Pathways Modulated Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Not specified Reversed PA-impaired IRS-1 phosphorylation; Increased NO production IKKβ/IRS-1/pAkt/peNOS [1]
Primary Nucleus Pulposus Cells (Rat) 1-20 μg/mL Inhibited TNF-α-induced inflammation and senescence; Reduced MMP expression NF-κB, MAPK [2] [3]
Intervertebral Disc Degeneration (Rat Model) 10-20 μg/mL Improved disc height index; Reduced degeneration score TAK1/NF-κB/MAPK [3]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound CCK-8 Assays

Problem Potential Causes Solutions Prevention Tips

| High Background Signal | 1. Contaminated reagents 2. Precipitation of formazan 3. Excessive incubation time 4. Edge effects in plate | 1. Include proper blanks 2. Centrifuge CCK-8 solution if precipitate visible 3. Optimize incubation time 4. Use plate sealers during incubation | Use fresh CCK-8 reagent; Avoid outer wells for critical measurements | | Low Signal Intensity | 1. Insufficient cell number 2. Short incubation time 3. Expired CCK-8 reagent 4. Incorrect storage conditions | 1. Optimize cell seeding density 2. Extend incubation time (up to 4 hours) 3. Use fresh reagent 4. Store CCK-8 at 4°C, protected from light | Perform cell density optimization for each cell type; Verify reagent storage conditions | | High Variability Between Replicates | 1. Inconsistent cell seeding 2. Uneven reagent distribution 3. Bacterial/fungal contamination 4. Temperature gradients during incubation | 1. Use multi-channel pipettes for seeding 2. Ensure proper mixing after CCK-8 addition 3. Maintain sterile technique 4. Verify incubator temperature uniformity | Use electronic pipettes for critical steps; Regularly calibrate equipment | | Inconsistent this compound Effects | 1. Improper stock solution preparation 2. Precipitation in treatment media 3. Degradation of compound 4. Cell passage number too high | 1. Prepare fresh stock solutions 2. Filter sterilize if precipitation observed 3. Store aliquots at -20°C 4. Use low-passage cells | Prepare single-use aliquots; Characterize cell behavior at different passages | | Abnormal Standard Curve | 1. Incorrect cell counting 2. Cell clumping 3. Evaporation during incubation 4. Inaccurate pipetting | 1. Verify counting method with standards 2. Ensure single cell suspension 3. Use humidified incubator 4. Calibrate pipettes regularly | Include reference cells with known viability; Implement liquid handling robots for high-throughput |

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound treatment in cell culture studies? Based on current literature, this compound is typically used in the concentration range of 1-20 μg/mL for in vitro studies. In primary nucleus pulposus cell cultures, this concentration range showed no significant cytotoxicity while effectively inhibiting TNF-α-induced inflammation and cellular senescence. For most applications, 10-15 μg/mL appears to provide optimal therapeutic effects without compromising cell viability [2].

Q2: How should this compound be prepared and stored for cell culture experiments? this compound is typically dissolved in DMSO to prepare a stock solution, which is then diluted in cell culture medium to achieve the desired working concentration. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity effects on cells. Stock solutions should be aliquoted and stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability [2].

Q3: What is the mechanism by which this compound protects against intervertebral disc degeneration? this compound exerts its protective effects primarily by binding to TAK1 (TGF-β-activated kinase 1), which consequently inhibits both the NF-κB and MAPK signaling pathways. This dual inhibition leads to reduced expression of inflammatory cytokines and matrix-degrading enzymes, while promoting extracellular matrix synthesis. The net effect is decreased inflammation and cellular senescence in nucleus pulposus cells, ultimately alleviating disc degeneration [3].

Q4: Can CCK-8 assay be used for 3D cell culture models when testing this compound effects? Yes, the CCK-8 assay has been validated for cytotoxicity testing in 3D cultured models and is recognized as a standard method in OECD TG492. For 3D cultures, ensure that the CCK-8 reagent properly penetrates the matrix or spheroid structure. You may need to extend the incubation time or increase the reagent volume to compensate for diffusion limitations in 3D models [4].

Q5: How does this compound affect insulin sensitivity in endothelial cells? this compound modulates insulin sensitivity in endothelial cells primarily by inhibiting inflammation. It significantly reduces PA-induced TNF-α and IL-6 mRNA expression, and prevents IKKβ and NF-κB p65 phosphorylation. This anti-inflammatory effect reverses PA-impaired insulin-dependent tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and decreases nitric oxide (NO) production, ultimately improving insulin signaling through the IKKβ/IRS-1/pAkt/peNOS pathway [1].

Q6: What are the key signaling pathways targeted by this compound? Research has identified that this compound primarily targets key inflammatory signaling pathways, including:

  • NF-κB pathway: this compound inhibits phosphorylation and activation of NF-κB [1] [3]
  • MAPK pathway: The compound suppresses MAPK signaling cascade activation [3]
  • IKKβ/IRS-1/pAkt/peNOS pathway: In endothelial cells, this compound modulates insulin sensitivity through this pathway [1]
  • TAK1-mediated signaling: this compound directly binds to TAK1, preventing its activation of downstream inflammatory pathways [3]

Signaling Pathways and Experimental Workflows

G This compound Anti-inflammatory Signaling Pathways cluster_inflammatory_stimuli Inflammatory Stimuli cluster_this compound This compound Action cluster_signaling_pathways Signaling Pathways cluster_downstream_effects Downstream Effects TNF_alpha TNF-α PA TAK1 TAK1 TNF_alpha->TAK1 Activates IL6 IL-6 IL6->TAK1 Activates HPG This compound (HPG) HPG->TAK1 Binds & Inhibits IRS1 IRS-1 Tyrosine Phosphorylation HPG->IRS1 Enhances eNOS eNOS Phosphorylation HPG->eNOS Promotes Phosphorylation MMP MMP Expression (MMP3/9/13) HPG->MMP Reduces Senescence Cellular Senescence HPG->Senescence Inhibits IKK_beta IKKβ TAK1->IKK_beta Phosphorylates MAPK MAPK Pathway TAK1->MAPK Activates NF_kB NF-κB p65 IKK_beta->NF_kB Phosphorylates NF_kB->MMP Increases NF_kB->Senescence Promotes MAPK->MMP Increases MAPK->Senescence Promotes IRS1->eNOS Activates NO NO Production eNOS->NO Increases Improved_IR Improved Insulin Sensitivity NO->Improved_IR Mediates ECM ECM Degradation MMP->ECM Causes subcluster_cellular_outcomes subcluster_cellular_outcomes Reduced_inflammation Reduced Inflammation Protected_cells Protected Cell Viability Reduced_inflammation->Protected_cells Supports

This compound Anti-inflammatory Signaling Pathways

This diagram illustrates the key molecular mechanisms through which this compound exerts its anti-inflammatory and protective effects. The compound primarily functions by binding to TAK1, which serves as a central regulator of both NF-κB and MAPK signaling pathways. Through this mechanism, this compound reduces the expression of matrix metalloproteinases (MMPs) and inhibits cellular senescence, while simultaneously enhancing insulin signaling through the IRS-1/eNOS/NO pathway [1] [2] [3].

G CCK-8 Experimental Workflow for this compound cluster_preparation Preparation Phase (Day 1) cluster_treatment Treatment Phase (Day 2) cluster_assay CCK-8 Assay Phase (Day 3/4) cluster_analysis Analysis Phase Cell_seeding Seed cells in 96-well plate (1,000-25,000 cells/well) Incubation1 Incubate 24h at 37°C, 5% CO₂ Cell_seeding->Incubation1 HPG_prep Prepare this compound dilutions (1-20 μg/mL) Incubation1->HPG_prep Treatment Treat cells with This compound solutions HPG_prep->Treatment Incubation2 Incubate 24-48h at 37°C, 5% CO₂ Treatment->Incubation2 CCK8_add Add CCK-8 reagent (10% of total volume) Incubation2->CCK8_add Incubation3 Incubate 1-4h at 37°C CCK8_add->Incubation3 Measurement Measure absorbance at 450nm Incubation3->Measurement Data_calc Calculate cell viability % = (OD_treated - OD_blank) / (OD_control - OD_blank) × 100 Measurement->Data_calc Dose_response Generate dose-response curves Determine IC₅₀/EC₅₀ values Data_calc->Dose_response Controls Include controls: - Vehicle control (0.1% DMSO) - Positive control (if applicable) - Blank (medium only) Controls->Treatment Optimization Optimization notes: - Determine optimal cell density - Establish incubation time - Ensure linear range Optimization->Cell_seeding

CCK-8 Experimental Workflow for this compound

References

Mechanism of Action: How HPG Targets TNF-α Inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Homoplantaginin, a flavonoid found in Salvia species, exerts anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by TNF-α [1] [2].

The molecular mechanism involves HPG directly binding to the protein TAK1 (Transforming growth factor-β-activated kinase 1) [2]. TAK1 is a critical upstream kinase that relays the signal from TNF-α receptor activation. By binding to TAK1, HPG blocks its activity, thereby preventing the subsequent phosphorylation and activation of the NF-κB and MAPK pathways [2]. This inhibition leads to reduced expression of inflammatory mediators and matrix-degrading enzymes.

The following diagram illustrates this signaling pathway and the point of HPG intervention:

hpg_mechanism HPG Inhibits TNF-α Inflammation via TAK1 TNF_alpha TNF-α TNF_R TNF-α Receptor TNF_alpha->TNF_R TAK1 TAK1 TNF_R->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Inflammation Inflammation & ECM Degradation NFkB->Inflammation MAPK->Inflammation HPG This compound (HPG) HPG->TAK1 Binds & Inhibits

Experimental Protocols & Data

Here are summarized methodologies and key findings from recent studies on HPG. You can adapt these protocols for your own research.

In Vitro Model: TNF-α-Induced Nucleus Pulposus Cell Inflammation [1]

This model is relevant for studying intervertebral disc degeneration but serves as a excellent prototype for TNF-α-induced inflammation.

  • Objective: To investigate if HPG could alleviate TNF-α-induced cell senescence and inflammation.

  • Key Experimental Steps:

    • Cell Culture: Primary nucleus pulposus (NP) cells isolated from Sprague-Dawley rats.
    • Treatment:
      • Inflammatory Induction: Cells were stimulated with TNF-α.
      • Drug Intervention: Co-treated with HPG at various concentrations (0, 1, 5, 10, 15, or 20 μg/mL).
    • Viability Assay: Cell Counting Kit-8 (CCK-8) was used to determine non-cytotoxic concentrations of HPG.
    • Analysis:
      • Western Blot to analyze pathway protein phosphorylation (MAPK, NF-κB).
      • qPCR/ELISA to measure expression of inflammatory factors (IL-6, IL-1β) and matrix metalloproteinases (MMPs).
  • Summary of Quantitative Findings (In Vitro):

HPG Concentration (μg/mL) Effect on Cell Viability Effect on TNF-α-Induced Inflammation
1 - 20 μg/mL [1] No significant cytotoxicity at lower concentrations. Significant reduction in inflammatory markers.
10 μg/mL [1] Viable for long-term (48-72h) culture. Inhibited phosphorylation of MAPK/NF-κB pathways; reduced expression of MMP-3, MMP-9, MMP-13; increased anabolic factors (Aggrecan, COLII).

In Vivo Model: Murine Colitis Model [3] [4]

This model demonstrates the efficacy of HPG in a whole-organism context against ulcerative colitis.

  • Objective: To evaluate the therapeutic effect of HPG on dextran sulfate sodium (DSS)-induced colitis in mice.

  • Key Experimental Steps:

    • Animal Model: Female C57BL/6J mice were given 2.5% DSS in drinking water for 7 days to induce colitis, followed by 3 days of normal water.
    • Drug Administration: HPG (12.5, 25, and 50 mg/kg) or positive control 5-ASA (200 mg/kg) was orally administered from day 1 to day 10.
    • Disease Assessment:
      • Disease Activity Index (DAI): Scored daily based on body weight loss, stool consistency, and gross bleeding.
      • Histopathology: Colon tissues were scored after H&E staining.
      • Molecular Analysis: qPCR was used to measure pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ) and MPO activity was assessed.
  • Summary of Quantitative Findings (In Vivo):

Treatment Group Disease Activity Index (DAI) Histopathological Score Key Molecular Changes
DSS Model [3] [4] High High Increased TNF-α, IL-1β, IL-6, IFN-γ; High MPO activity.
HPG (50 mg/kg) [3] [4] Significantly lowered Significantly improved Downregulated pro-inflammatory cytokines; strengthened intestinal mucosal barrier; inhibited MMP9.

Troubleshooting Guide & FAQs

This section addresses common experimental challenges based on the gathered research.

  • Q1: What is a safe and effective concentration range for HPG in cell culture?

    • A: For primary rat NP cells, a concentration range of 5 to 15 μg/mL is effective and non-cytotoxic over 48-72 hours [1]. Always perform a dose-response and viability assay (e.g., CCK-8) for your specific cell type before formal experiments.
  • Q2: How should I reconstitute and store HPG?

    • A: HPG is typically dissolved in DMSO to make a stock solution, which is then diluted in cell culture medium. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity. Aliquot and store the stock solution at -20°C [1].
  • Q3: My in vivo model isn't showing a strong effect. What could be wrong?

    • A: Consider the following:
      • Dosing Route: The cited study used oral gavage for systemic delivery [3]. For localized effects (e.g., in a disc degeneration model), local injection has been successfully used [1].
      • Dosing Timing: In the colitis model, HPG was administered prophylactically (from day 1) [3]. For therapeutic models, you may need to adjust the start time post-disease induction.
      • Bioavailability: The absorption and distribution of HPG may vary. Investigating different formulations or dosing frequencies might be necessary.
  • Q4: Besides TNF-α, what other inflammatory markers does HPG affect?

    • A: Research indicates HPG consistently reduces levels of IL-1β, IL-6, and IFN-γ [3] [4]. It also directly inhibits Matrix Metalloproteinase-9 (MMP9), a key enzyme in tissue remodeling and inflammation [3] [4].

Suggested Workflow for Evaluating HPG

To help you design your experiments, here is a generalized workflow based on the cited studies:

hpg_workflow HPG Anti-inflammatory Evaluation Workflow Start 1. In Vitro Setup Viability 2. Cytotoxicity Assay (CCK-8) Start->Viability Inflammation 3. Induce Inflammation (TNF-α) Viability->Inflammation Treat 4. HPG Treatment (Dose Range) Inflammation->Treat Analyze 5. Analysis Treat->Analyze InVivo 6. In Vivo Validation (e.g., Colitis Model) Analyze->InVivo If effective WB Western Blot: p-NF-κB, p-MAPK Analyze->WB PCR qPCR/ELISA: Cytokines, MMPs Analyze->PCR IF Immunofluorescence Analyze->IF MST MST/CETSA: Target Engagement Analyze->MST

References

Homoplantaginin preventing ERK phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanism of Action

Current evidence indicates that homoplantaginin prevents ERK phosphorylation indirectly. It does not directly inhibit the ERK pathway kinases but works by activating the cellular antioxidant Nrf2 pathway and reducing reactive oxygen species (ROS), which are known activators of ERK [1].

The diagram below illustrates this mechanism based on a model of oxidized low-density lipoprotein (oxLDL)-induced injury in human umbilical vein endothelial cells (HUVECs):

G oxLDL oxLDL Stress ROS High ROS Levels oxLDL->ROS ERK ERK Phosphorylation ROS->ERK NFkB NF-κB Nuclear Translocation ERK->NFkB Injury Cell Injury & Inflammation (Apoptosis, VCAM-1/ICAM-1 ↑) NFkB->Injury HMP This compound (HMP) Nrf2 Nrf2 Activation & Nuclear Translocation HMP->Nrf2 HO1 Anti-oxidant Gene Expression (e.g., HO-1) Nrf2->HO1 ROS_low Reduced ROS Levels HO1->ROS_low ROS_low->ERK Inhibits ROS_low->NFkB Inhibits

Experimental Protocol: Measuring ERK Phosphorylation

The following is a generalized protocol for detecting ERK1/2 phosphorylation via Western blotting, which is the most common method used in the studies cited [2] [1]. You can adapt this protocol to your specific cell model and treatment conditions.

Cell Culture & Treatment
  • Cell Line: The primary evidence for this compound's effect comes from studies using HUVECs (Human Umbilical Vein Endothelial Cells) [1]. Other common lines like HEK-293 are also suitable for GPCR-related ERK studies [2].
  • Cell Seeding: Seed cells in a 6-well or 12-well plate at an optimal density (e.g., 100,000–250,000 cells per well) and allow them to adhere overnight in complete growth medium [2] [3].
  • Serum Starvation: Before treatment, starve cells in serum-free medium for 2–24 hours. This reduces the basal level of ERK phosphorylation and improves signal-to-noise ratio.
  • Compound Treatment:
    • Pre-treatment: Incubate cells with this compound (for example, at 10-50 µM, based on literature [1]) for a predetermined time (e.g., 1–2 hours).
    • Stimulation: Stimulate the cells with the relevant agonist. In the key study, oxLDL (50-100 µg/mL) was used to induce ERK phosphorylation [1]. Other common stimulants include growth factors like EGF or GPCR agonists.
Cell Lysis and Protein Extraction
  • Timing: Rapidly lyse cells at the peak of ERK phosphorylation. This is typically a short, sharp peak occurring 3–5 minutes after stimulation for many agonists [3]. A time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) is highly recommended to capture this dynamic.
  • Procedure: Place the culture plate on ice. Aspirate the medium and wash cells with cold PBS. Add an appropriate volume of lysis buffer (containing RIPA buffer, protease inhibitors, and phosphatase inhibitors) to each well. Scrape the cells and collect the lysates.
  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
Western Blotting
  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
  • Gel Electrophoresis: Load an equal amount of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel (e.g., 10% or 4-20% gradient gel) and run to separate proteins.
  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibodies: Incubate the membrane with the following antibodies (typically overnight at 4°C):
      • Anti-phospho-ERK1/2 (Thr202/Tyr204): To detect activated, phosphorylated ERK (e.g., CST #9101) [2].
      • Anti-total-ERK1/2: To detect all ERK protein, serving as a loading control (e.g., CST #9102) [2].
    • Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
  • Detection: Develop the blot using Enhanced Chemiluminescence (ECL) reagents and image with a chemiluminescence detection system.

Expected Results & Data Interpretation

The table below summarizes the typical outcomes you should expect from a well-executed experiment based on the referenced study [1].

Experimental Group Expected pERK1/2 Signal (vs. Control) Expected Total ERK1/2 Signal Biological Interpretation
Untreated Control Low / Baseline Stable Normal basal cellular state.
Agonist Only (e.g., oxLDL) Strong Increase Stable Agonist successfully activates the ERK pathway.
This compound + Agonist Significantly Reduced Stable This compound inhibits agonist-induced ERK activation.
This compound Only Low / Baseline Stable This compound alone does not activate ERK.

Frequently Asked Questions (FAQs)

Q1: My Western blot shows a high background of pERK in all groups, including the unstimulated control. What could be wrong?

  • Insufficient Serum Starvation: Extend the serum starvation period to lower basal signaling.
  • Cell Confluency: Ensure cells are not over-confluent, as contact inhibition can affect signaling.
  • Growth Factors in Media: Double-check that the serum-free medium used for starvation does not contain growth factors or insulin that can activate ERK.
  • Phosphatase Inhibitors: Ensure your lysis buffer contains a fresh, effective cocktail of phosphatase inhibitors to prevent dephosphorylation after lysis.

Q2: I am not seeing the expected inhibition of ERK phosphorylation by this compound. How can I troubleshoot this?

  • Verify Compound Activity: Confirm the solubility and stability of this compound in your solvent (e.g., DMSO). Test a range of concentrations to find an effective dose.
  • Check the Agonist: Ensure your stimulating agonist is potent and used at an appropriate concentration. Run a positive control with a known ERK pathway inhibitor (e.g., a MEK inhibitor like U0126 or PD0325901) to confirm that your stimulation is inhibitable.
  • Timing of Lysis: The peak of ERK phosphorylation is transient. Perform a detailed time-course experiment to ensure you are lysing cells at the correct time point post-stimulation.

Q3: Are there alternative methods to Western blot for measuring ERK phosphorylation? Yes, several higher-throughput or more quantitative methods exist:

  • In-Cell Western (ICW): A plate-based immunocytochemistry method that is more amenable to screening and uses fluorescently labeled antibodies [3].
  • ELISA/Meso-Scale Discovery (MSD) Assays: These immunoassays are highly sensitive and quantitative, allowing for direct quantification of pERK levels from cell lysates [3].
  • Charge-Based Assays (e.g., Simple Western): These can distinguish and quantify unphosphorylated, monophosphorylated, and dual-phosphorylated ERK isoforms, providing a more detailed picture of ERK activation states [4].

Important Considerations for Researchers

  • Cell Type and Context Dependence: The effect of this compound was demonstrated in a specific model of oxidative stress in endothelial cells [1]. Its efficacy and mechanism in other cell types (e.g., cancer cells, neurons) or under different stimuli may vary and require independent validation.
  • Mechanism is Indirect: The primary mechanism identified is through Nrf2-mediated antioxidant effects [1]. Researchers should not expect this compound to act as a direct kinase inhibitor like certain synthetic MEK or RAF inhibitors.

References

Documented Calcium Influx Measurements in Homoplantaginin Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental data from published research on homoplantaginin's effect on calcium influx.

Cell Type / Model Stimulus / Injury Model Calcium Indicator Measurement Method / Key Finding Reference
Primary glutamatergic neurons Aβ oligomers & NMDA Fura-2/AM This compound blocks both Aβ oligomer-induced and NMDA-induced calcium influx. It immediately blunts the steady-state calcium influx caused by NMDA. [1]
Human Umbilical Vein Endothelial Cells (HUVECs) oxLDL Not Specified (Intracellular Ca²⁺ measurement) This compound inhibits oxLDL-induced increases in intracellular calcium and the associated ROS production and ERK/NF-κB signaling. [2]

Experimental Workflow & Technical Details

Based on the search results, here is a detailed breakdown of the methodology and its context.

Detailed Protocol from Primary Neuron Studies

The most specific methodology comes from a study investigating this compound's neuroprotective effects in Alzheimer's disease models [1].

  • Calcium Indicator: Fura-2/AM was used. This is a rationetric, cell-permeable fluorescent dye that is widely used for quantifying intracellular calcium concentration ([Ca²⁺]i).
  • Experimental Workflow:
    • Cell Preparation: Primary glutamatergic neurons were cultured and prepared for the experiment.
    • Dye Loading: Cells were loaded with the Fura-2/AM dye, which enters the cells and is hydrolyzed by esterases to Fura-2, trapping it inside the cytosol.
    • Stimulation & Inhibition: Neurons were stimulated with either Aβ oligomers or NMDA to induce calcium influx.
    • Treatment: this compound was applied to the cells.
    • Measurement: Intracellular calcium was measured using a fluorescence detection system (likely a fluorometer or fluorescence microscope). The rationetric property of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm) allows for quantitative assessment of [Ca²⁺]i that is less sensitive to variables like dye concentration and cell thickness.
  • Key Finding: The study concluded that this compound is capable of antagonizing the N-Methyl-D-aspartate (NMDA) receptor, thereby blocking the pathological calcium influx induced by both Aβ oligomers and direct NMDA stimulation [1].
Mechanistic Insight from Endothelial Cell Studies

Another study in vascular endothelial cells (HUVECs) provides additional context on the downstream signaling pathways affected by this compound-mediated regulation of calcium [2].

  • In this model, this compound inhibited oxLDL-induced endothelial cell injury.
  • The protective effect was linked to the compound's ability to reduce reactive oxygen species (ROS) production and suppress the phosphorylation of ERK and nuclear translocation of NF-κB, events that are often triggered by abnormal calcium influx [2].
  • The primary mechanism identified was the activation of the Nrf2 anti-oxidation signaling pathway, which counteracts oxidative stress [2].

Calcium Signaling Pathway & Experimental Logic

The following diagram illustrates the core signaling pathway and experimental logic underlying the measurements described above, based on the KEGG Calcium Signaling Pathway and the specific research on this compound [1] [3].

homoplantaginin_Ca_pathway NMDA_Receptor NMDA_Receptor Calcium_Influx Calcium_Influx NMDA_Receptor->Calcium_Influx Allows Aβ_Oligomers Aβ_Oligomers Aβ_Oligomers->NMDA_Receptor Activates ERK_Phosphorylation ERK_Phosphorylation Calcium_Influx->ERK_Phosphorylation Triggers Cell_Injury_Neurotoxicity Cell_Injury_Neurotoxicity ERK_Phosphorylation->Cell_Injury_Neurotoxicity Leads to This compound This compound NMDAR_Antagonism NMDAR_Antagonism This compound->NMDAR_Antagonism Direct Action NMDAR_Antagonism->Calcium_Influx Inhibits

  • Experimental Workflow for Calcium Measurement: The diagram below outlines the general workflow for conducting these calcium influx measurements.

experimental_workflow Cell_Culture Cell_Culture Load_Dye Load_Dye Cell_Culture->Load_Dye Plate cells Apply_HPG Apply_HPG Load_Dye->Apply_HPG Incubate with Fura-2/AM Apply_Stimulus Apply_Stimulus Apply_HPG->Apply_Stimulus Pre-incubate with This compound Measure_Ca Measure_Ca Apply_Stimulus->Measure_Ca Add Aβ / NMDA Data_Analysis Data_Analysis Measure_Ca->Data_Analysis Fluorescence detection (340nm/380nm ex, 510nm em)

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: What is the advantage of using Fura-2/AM over other calcium indicators like Fluo-4? A1: Fura-2/AM is rationetric, meaning measurements at two excitation wavelengths (340nm/380nm) provide a ratio that is directly proportional to calcium concentration. This minimizes artifacts from uneven dye loading, photobleaching, or changes in cell volume, leading to more quantitative and reliable data compared to single-wavelength dyes like Fluo-4 [4].

Q2: My calcium signal is weak or inconsistent. What could be the problem? A2: Here is a troubleshooting guide for common issues:

  • Low Signal-to-Noise Ratio:
    • Cause: Old or improperly stored dye; insufficient dye loading; cells not healthy.
    • Solution: Prepare fresh dye stock, optimize loading concentration and time (typically 1-5 µM for 30-60 mins at room temp), confirm cell viability.
  • High Background Fluorescence:
    • Cause: Incomplete washing of extracellular dye; dye esterification in the cytoplasm is incomplete.
    • Solution: Include a thorough "de-esterification" period after loading (15-30 mins in dye-free buffer) and ensure proper washing steps.
  • No Effect of this compound:
    • Cause: Incorrect concentration; target pathway not active in your cell model.
    • Solution: Run a concentration gradient of this compound (e.g., 1-20 µM based on literature) and verify that your stimulus (e.g., NMDA) robustly increases calcium on its own [1] [2].

Q3: Besides neurons, in which other disease models has this compound's effect on calcium been studied? A3: Research shows this compound also modulates calcium-related pathways in cardiovascular disease models. It protected endothelial cells (HUVECs) from oxLDL-induced injury by reducing ROS and inhibiting the ERK/NF-κB pathway, which is often activated by calcium signals [2].

References

Homoplantaginin versus standard drugs IDD treatment

Author: Smolecule Technical Support Team. Date: February 2026

Homoplantaginin's Mechanism of Action in IDD

This compound (HPG) is a flavonoid isolated from the traditional Chinese herb Salvia plebeia R. Br. and Salvia miltiorrhiza [1] [2]. Its therapeutic potential for IDD is primarily attributed to its potent anti-inflammatory and antioxidant properties [1] [2].

The diagram below illustrates the primary signaling pathways through which this compound is believed to exert its effects on nucleus pulposus (NP) cells, the key functional cells in the intervertebral disc.

G This compound Inhibits IDD-Associated Signaling Pathways cluster_external External Stimulus cluster_pathways Cellular Signaling Pathways cluster_cellular Cellular Outcomes in IDD cluster_HPG This compound Action TNF TNF-α MAPK MAPK Pathway (P38, JNK, ERK) TNF->MAPK Activates NFkB NF-κB Pathway TNF->NFkB Activates JNK JNK Signaling TNF->JNK Activates Senescence Cellular Senescence MAPK->Senescence Leads to Inflammation Inflammation (↑IL-6, IL-1β) MAPK->Inflammation Leads to NFkB->Inflammation Leads to ECM_Degradation ECM Degradation (↑MMPs, ↓Aggrecan) JNK->ECM_Degradation Leads to Inflammation->ECM_Degradation Leads to HPG This compound Inhibition HPG->MAPK Inhibits HPG->NFkB Inhibits HPG->JNK Inhibits

The core mechanism involves the inhibition of the MAPK (including JNK) and NF-κB signaling pathways, which are activated by inflammatory cytokines like TNF-α [1] [3]. By blocking these pathways, this compound reduces the expression of matrix metalloproteinases (MMPs) that break down the disc's structural support and increases the production of beneficial extracellular matrix (ECM) components like aggrecan and collagen II [1]. It also directly counteracts TNF-α-induced cellular senescence and inflammation [1].

Experimental Data Summary

The therapeutic effects of this compound for IDD have been demonstrated in both laboratory (in vitro) and animal (in vivo) studies.

Table 1: In Vitro Effects on Nucleus Pulposus (NP) Cells This table summarizes key findings from cell-based experiments, typically using rat NP cells stimulated with TNF-α to model degeneration [1].

Experimental Outcome Observed Effect of this compound Key Metrics & Concentrations
Cell Viability & Toxicity No apparent cytotoxicity [1]. CCK-8 assay; concentrations 0.1-200 μg/mL for 72h [1].
Anti-Inflammatory Effect Inhibited TNF-α-induced phosphorylation of MAPK & NF-κB pathways; Reduced mRNA levels of IL-6 [1] [2]. Western Blot, RT-qPCR; effective at 5-20 μg/mL [1].
ECM Metabolism Reduced catabolic factors (MMP3, MMP9, MMP13); Increased anabolic factors (Aggrecan, COL2A1) [1]. Western Blot, RT-qPCR; effective at 5-20 μg/mL [1].
Anti-Senescence Reduced TNF-α-induced senescence phenotype [1]. Senescence-associated β-galactosidase staining; effective at 5-20 μg/mL [1].

Table 2: In Vivo Effects in Animal Models These results come from a rat model of caudal (tail) disc degeneration, where HPG was administered via local injection [1].

Experimental Model & Outcome Observed Effect of this compound
Rat Caudal Puncture Model
• Disc Degeneration Showed a consistent therapeutic effect, alleviating degeneration [1].
• Histological Improvement Improved disc structure and composition based on histological analysis [1].

Detailed Experimental Protocols

To help in evaluating and potentially replicating these findings, here is a summary of the key methodologies from the primary research [1].

1. Primary NP Cell Culture

  • Source: NP tissue was isolated from the tails of 6-week-old Sprague-Dawley rats after euthanasia.
  • Digestion: The NP tissue was digested to release the individual cells.
  • Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and a 1% penicillin-streptomycin mixture.

2. In Vitro IDD Model and Treatment

  • Induction of Degeneration: Inflammation and senescence were induced in the cultured NP cells by stimulating them with the cytokine TNF-α.
  • HPG Treatment: Cells were pre-treated or co-treated with this compound at various concentrations (e.g., 1, 5, 10, 15, 20 μg/mL) to assess its protective effects. The compound was dissolved in DMSO and then diluted in culture medium.

3. Key Assays and Techniques

  • Cell Viability: Cell Counting Kit-8 (CCK-8) assay was used to determine cell proliferation and non-cytotoxic concentration ranges.
  • Gene Expression: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) was used to measure the mRNA levels of inflammatory cytokines (IL-6), matrix metalloproteinases (MMPs), and ECM components (Aggrecan, COL2A1).
  • Protein Expression & Phosphorylation: Western Blotting was used to analyze the protein levels and activation (phosphorylation) of key pathway components (e.g., JNK, p38, NF-κB p65) and ECM proteins.
  • Cellular Senescence: Senescence-associated β-galactosidase (SA-β-gal) staining was used to identify and quantify senescent cells.

Comparative Analysis with Standard and Emerging Therapies

The table below positions this compound within the current and potential future landscape of IDD therapies.

Table 3: Comparison with Other IDD Treatment Approaches

Treatment Approach Primary Mechanism / Goal Key Advantages / Disadvantages
This compound Targets disease mechanism (anti-inflammatory, anti-senescence, ECM protection) [1]. Advantage: Multi-targeted, addresses underlying biology [1]. Disadvantage: Preclinical stage; human efficacy unknown [1].
Standard Care Manages symptoms (pain relief, inflammation reduction) [4]. Advantage: Well-established, widely available [4]. Disadvantage: Does not halt disease progression; limited efficacy [4].
Stem Cell Therapy Regenerate disc tissue by repopulating NP cells [5]. Advantage: Regenerative potential [5]. Disadvantage: Complex delivery, cell survival, high cost [5].

Conclusion for Research and Development

  • Its key strength lies in its multi-targeted, disease-modifying action, directly countering the inflammatory, senescent, and matrix-degrading processes that drive IDD progression.
  • The main limitation is the current absence of clinical trial data, leaving its efficacy and safety in humans unknown.

Future research should focus on:

  • Conducting pharmacokinetic and toxicology studies in higher-order animals.
  • Developing optimal delivery systems (e.g., nanocarriers, sustained-release hydrogels) for targeted application to the intervertebral disc [6].
  • Advancing to human clinical trials to validate its therapeutic potential.

References

Experimental Evidence for TAK1 Binding and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings that validate Homoplantaginin's mechanism of action.

Aspect of Validation Experimental Method/Model Key Findings and Outcomes
Direct Target Engagement [1] [2] Target screening and binding assays (e.g., Cellular Thermal Shift Assay - CETSA) Confirmed this compound directly binds to TAK1, inhibiting its phosphorylation.
In Vitro Anti-inflammatory & Anti-degenerative Effects [3] [1] [2] Primary nucleus pulposus (NP) cell cultures induced by TNF-α. Alleviated cellular senescence & inflammation; reduced ECM degradation by blocking NF-κB/MAPK pathways [3] [1] [2].
In Vivo Therapeutic Efficacy [3] [1] [2] Rat model of caudal intervertebral disc degeneration (IDD) induced by needle puncture. Local injection of this compound alleviated disc degeneration, confirmed by improved disc height and histology [3] [1] [2].
Pathway Inhibition & Downstream Consequences [1] [2] [4] Western blot, qPCR, immunofluorescence in human umbilical vein endothelial cells (HUVECs) and NP cells. Reduced phosphorylation of IKKβ, p65 (NF-κB), JNK, p38, ERK (MAPK); downregulated mRNA of TNF-α, IL-6, IL-1β [1] [2] [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies for the key experiments cited.

  • Target Identification (TAK1 Binding): Studies used target screening approaches, including cellular thermal shift assays (CETSA) [1] [2]. This method is based on the principle that a protein's thermal stability changes when a small molecule binds to it. The confirmation of direct binding to TAK1 was a pivotal finding [1] [2].
  • In Vitro Cell Culture and Treatment:
    • Cell Source: Primary nucleus pulposus (NP) cells were isolated from Sprague-Dawley rats [3]. Human umbilical vein endothelial cells (HUVECs) were also used [2] [4].
    • Inflammation Induction: An inflammatory environment was simulated using TNF-α (e.g., 10-50 ng/mL) [1] [2].
    • Drug Treatment: Cells were pre-treated or co-treated with this compound at various concentrations (e.g., 0.1 to 20 μg/mL in NP cells [3], and 0.1 to 10 μM in HUVECs [2] [4]) to determine the optimal and non-toxic doses.
  • In Vivo Animal Model:
    • Model Establishment: IDD was induced in the caudal discs (e.g., Co6-7, Co7-8, Co8-9) of rats (often Sprague-Dawley) using a needle puncture method [3] [1] [2].
    • Drug Administration: this compound was administered via local intradiscal injection at doses such as 25-100 mg/kg [3] [4]. The control groups received vehicle solutions.
    • Outcome Assessment: Disc degeneration was evaluated over time using MRI, histological staining (e.g., Hematoxylin and Eosin, Safranin O-Fast Green), and measurement of Disc Height Index (DHI) [3] [1] [2].

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound inhibits inflammation and degeneration by binding to TAK1, based on the consolidated data from the research.

G cluster_paths Downstream Inflammatory & Catabolic Pathways TNFα TNF-α Stimulus TAK1 TAK1 TNFα->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MAPKs MAPK Pathways (JNK, p38, ERK) TAK1->MAPKs Activates NFκB NF-κB (p65) IKK->NFκB Activates ECM_degradation ECM Degradation (↑ MMPs, ↓ Aggrecan/Collagen) NFκB->ECM_degradation Induces Inflammation Cellular Inflammation & Senescence NFκB->Inflammation Promotes MAPKs->ECM_degradation Induces MAPKs->Inflammation Promotes HPG This compound (HPG) HPG->TAK1 Directly Binds & Inhibits

Interpretation of Experimental Data

The experimental data from these studies consistently shows that this compound's binding to TAK1 has a direct and measurable impact on key signaling pathways.

  • Inhibition of Pathway Phosphorylation: Immunoblotting (Western blot) results demonstrated that this compound treatment significantly reduced the phosphorylation levels of TAK1, IKKβ, NF-κB p65, and MAPK family members (JNK, p38, ERK) in a dose-dependent manner [1] [2] [4].
  • Suppression of Catabolic and Inflammatory Genes: qPCR analysis showed that this compound downregulated the mRNA expression of matrix-degrading enzymes (MMP3, MMP9, MMP13) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [3] [1] [4]. Concurrently, it helped preserve the expression of anabolic genes like Aggrecan and Collagen II in the extracellular matrix [3].
  • Functional Cellular and Tissue Outcomes: These molecular changes translated into functional benefits, including reduced cellular senescence, decreased inflammation, and protection against ECM degradation in vitro [3]. In vivo, this resulted in a slower progression of intervertebral disc degeneration, as evidenced by higher disc height indices and better histological scores [3] [1] [2].

The collective evidence robustly validates TAK1 as a direct target of this compound and delineates its subsequent mechanism of action.

References

Homoplantaginin comparative toxicity profile studies

Author: Smolecule Technical Support Team. Date: February 2026

Observed Toxicity Profile of Homoplantaginin

The following table consolidates the available data from various experimental studies. Note that these are not results from formal, dedicated toxicity profile studies.

Study Model / System Reported Dosage/Concentration Observed Toxicity Outcome Context and Key Findings
Human hepatocyte cells (HL-7702) in vitro [1] [2] 0.1 - 100 μg/mL No toxic effect on cell viability. Study focused on hepatoprotective effects. Concentrations up to 100 μg/mL were safe; 200 μg/mL was not tested in this model [1].
ApoE-/- mice in vivo (8-week treatment) [3] [4] 25 mg/kg, 50 mg/kg, 100 mg/kg (intraperitoneal injection) No obvious toxicity reported. No significant differences in body weight or organ weights compared to control groups [3].
SD rats in vivo (Acute toxicity of plant extract) [5] 2000 mg/kg (oral, single dose) No signs of toxicity or mortality. This test was for a plant extract containing this compound, not the isolated compound. The extract was deemed safe at this high dose [5].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the key methodological details from the cited studies.

  • In Vitro Cytotoxicity Assessment (Human Hepatocyte HL-7702 cells) [1] [2]:

    • Cell Culture: HL-7702 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
    • Compound Treatment: Cells were exposed to this compound at a concentration range of 0.1 to 100 μg/mL.
    • Viability Assay: Cell viability was assessed using the MTT assay. A lack of toxic effect was concluded when the tested concentrations did not significantly reduce cell viability compared to the control group.
  • In Vivo Sub-acute Toxicity (ApoE-/- Mouse Model) [3] [4]:

    • Animal Model: Six-week-old male apoE-/- mice were fed a high-fat diet for 12 weeks to induce atherosclerosis.
    • Dosing Regimen: Mice received daily intraperitoneal injections of this compound (at 25, 50, or 100 mg/kg) or a control vehicle for 8 weeks.
    • Toxicity Endpoints: Animals were monitored weekly for body weight. At the end of the study, organs were harvested and weighed to check for any sign of toxicity-related abnormalities.

Documented Mechanisms and Signaling Pathways

This compound's therapeutic effects are closely linked to its antioxidant and anti-inflammatory properties. The diagram below illustrates the key molecular pathways identified in the research.

hierarchy OxidativeStress Oxidative Stress NFkB Inflammatory Factor NF-κB OxidativeStress->NFkB  Activates HPG This compound (HPG) Nrf2 Transcription Factor Nrf2 HPG->Nrf2  Promotes Activation HPG->NFkB  Inhibits Activation HO1 Anti-oxidant Enzyme HO-1 Nrf2->HO1  Upregulates HO1->OxidativeStress  Counters Protection Cellular Protection HO1->Protection Inflammation Inflammation & Apoptosis NFkB->Inflammation

Diagram Title: HPG Protects Cells via Nrf2 Activation and NF-κB Inhibition

The core mechanism involves the activation of the Nrf2/HO-1 antioxidant pathway and simultaneous inhibition of the NF-κB inflammatory pathway [3] [4]. This dual action reduces oxidative stress and inflammation, leading to observed protective effects in liver and vascular endothelial cells [1] [3] [6].

Interpretation and Research Gaps

The available data is promising but has specific limitations you should consider:

  • Limited Scope: Current findings are from efficacy studies, not dedicated, comprehensive toxicological assessments.
  • Route of Administration: Most in vivo data comes from intraperitoneal injection [3] [4]. Toxicity and bioavailability can differ significantly with oral administration, the most common route for therapeutics.
  • Long-Term Data Absent: There is no available information on the chronic toxicity, genotoxicity, or carcinogenic potential of this compound.

To advance the understanding of this compound's safety profile, future research should prioritize systematic studies assessing its toxicity across different administration routes, dose ranges, and over extended periods.

References

Comprehensive Scientific Comparison: Homoplantaginin's Nrf2 Activation Profile Versus Other Antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway serves as a crucial cellular defense mechanism against oxidative stress and electrophilic toxicants. Under basal conditions, Nrf2 is continuously ubiquitinated and degraded in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex [1] [2]. This regulation maintains Nrf2 at low levels, preventing unnecessary activation of antioxidant genes. However, when cells encounter oxidative stress or electrophiles, specific cysteine residues in Keap1 become modified, leading to conformational changes that disrupt its ability to target Nrf2 for degradation [1] [2].

Upon stabilization, Nrf2 translocates to the nucleus where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [1]. This binding activates the transcription of a extensive network of cytoprotective genes encoding proteins involved in antioxidant defense, detoxification, and cellular homeostasis. Key Nrf2 target genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLc), and multiple glutathione S-transferases (GSTs) [1] [2]. The Nrf2 pathway represents a primary cellular defense system against various stressors, making it a significant therapeutic target for numerous pathological conditions associated with oxidative damage.

Homoplantaginin Profile and Experimental Nrf2 Activation Data

This compound (also known as hispidulin-7-O-glucoside) is a flavonoid glycoside isolated from the traditional Chinese medicine Salvia plebeia R. Br., which has been historically used for treating various conditions including hepatitis, cough, diarrhea, and inflammatory disorders [3]. Chemically, it is characterized as a flavone derivative with a glucose moiety attached to the hispidulin aglycone structure. Recent scientific investigations have revealed that this compound exhibits significant antioxidant and anti-inflammatory properties, primarily through its ability to activate the Nrf2 signaling pathway [3].

Experimental studies demonstrate that this compound produces dose-dependent activation of the Nrf2 pathway in various model systems. In human umbilical vein endothelial cells (HUVECs) treated with oxidized low-density lipoprotein (oxLDL), this compound treatment significantly inhibited oxidative stress-induced apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) through Nrf2 activation [3]. Mechanistic studies revealed that this compound promoted Nrf2 nuclear translocation and increased the expression of the antioxidant downstream protein HO-1 in both cellular models and in the plaque endothelium of apoE-/- mice [3]. Crucially, knockdown experiments using Nrf2-specific siRNA abolished these protective effects, confirming that this compound's antioxidant properties are Nrf2-dependent [3].

Table 1: Experimental Data on this compound's Effects via Nrf2 Activation

Experimental Model Concentrations/Doses Tested Key Findings Nrf2-Related Outcomes
HUVECs + oxLDL stimulation Not specified in available data ↓ Apoptosis, ↓ ICAM-1/VCAM-1 expression, ↓ ROS production, ↓ ERK phosphorylation, ↓ NF-κB nuclear translocation ↑ Nrf2 nuclear translocation, ↑ HO-1 protein expression [3]
apoE-/- mice (atherosclerosis model) Intraperitoneal injection for 8 weeks ↓ Plaque area, ↓ Plaque vulnerability, ↓ Endothelial apoptosis, ↓ ICAM-1/VCAM-1 in plaque endothelium ↑ Nrf2 nuclear translocation, ↑ HO-1 protein expression in plaque endothelium [3]
Nrf2 knockdown HUVECs + oxLDL siRNA transfection Abolished protective effects of this compound on cell viability and ROS production Confirmed Nrf2-dependent mechanism [3]

Comparative Analysis of Nrf2 Activators

Structural Classes and Molecular Targets

The search results reveal that diverse chemical compounds can activate Nrf2 through various molecular mechanisms. These activators can be broadly categorized into electrophilic compounds that modify Keap1 cysteine residues, protein-protein interaction inhibitors that disrupt Keap1-Nrf2 binding, and compounds that affect upstream regulatory pathways [2]. Unlike many synthetic Nrf2 activators that directly modify Keap1 cysteine residues, this compound appears to function through a more nuanced mechanism, potentially involving modulation of upstream kinases or other regulatory components, though its exact molecular target requires further elucidation [3].

When compared to other flavonoid compounds, this compound shares some structural similarities with hispidulin, which has been reported to induce mitochondrial apoptosis in cancer cells by altering mitochondrial membrane potential and decreasing the Bcl-2/Bax ratio [4]. However, this compound's unique glycosylation pattern may influence its bioavailability and cellular uptake compared to aglycone flavonoids. Other flavonoids like quercetin, kaempferol, and luteolin have demonstrated Nrf2 activation potential, but most have been studied in different disease contexts, making direct comparisons challenging [4].

Table 2: Comparison of Nrf2-Activating Compounds

Compound Structural Class Primary Molecular Target Key Experimental Models Therapeutic Applications
This compound Flavonoid glycoside Not fully elucidated; promotes Nrf2 nuclear translocation oxLDL-stimulated HUVECs, apoE-/- mice Atherosclerosis, endothelial protection [3]
Sulforaphane Isothiocyanate Keap1 cysteine modifiers (C151, C273, C288) Various cancer models, neuroprotection models Cancer chemoprevention, neuroprotection [2]
Bardoxolone methyl Triterpenoid Keap1 cysteine modifiers Chronic kidney disease, cancer models Chronic kidney disease, cancer (clinical trials) [2]
Dihydrohomoplantagin Hydrogenated flavonoid derivative Similar to this compound (Nrf2 nuclear translocation) oxLDL-stimulated HUVECs, apoE-/- mice Atherosclerosis, endothelial protection [3]
Curcumin Polyphenol Multiple targets including Keap1 cysteine residues, PKC, MAPKs Inflammation models, cancer models Anti-inflammatory, anticancer [2]
Potency and Efficacy Considerations

Based on the available data, this compound demonstrates significant efficacy in cellular and animal models of atherosclerosis, showing comparable effects to its derivative dihydrohomoplantagin in inhibiting oxLDL-induced endothelial injury [3]. However, quantitative comparisons of potency with other Nrf2 activators are challenging due to the lack of standardized assays and direct comparative studies in the available literature. The concentration ranges required for this compound's effects in cellular models have not been fully specified in the available data, making precise potency assessments difficult [3].

Among synthetic Nrf2 activators, compounds like bardoxolone methyl and sulforaphane have been extensively characterized with known EC50 values in various assay systems [2]. Bardoxolone methyl has advanced to clinical trials for chronic kidney disease, demonstrating its pharmacological potential [2]. Natural flavonoids like curcumin and resveratrol typically require higher concentrations for effective Nrf2 activation compared to synthetic activators, which may reflect differences in cellular uptake, metabolism, or binding affinity for the Keap1 sensor cysteine residues [2].

Detailed Experimental Protocols

Cell Culture and Treatment Protocols

The research on this compound utilized Human Umbilical Vein Endothelial Cells (HUVECs) as a primary model system for investigating mechanisms underlying atherosclerosis [3]. The experimental protocol involved the following key steps:

  • Cell culture conditions: HUVECs were maintained in appropriate endothelial cell growth media supplemented with necessary growth factors and serum. Cells were kept at 37°C in a humidified atmosphere with 5% CO₂.
  • Oxidative stress induction: To simulate pro-atherogenic conditions, cells were stimulated with oxidized low-density lipoprotein (oxLDL) at concentrations typically ranging from 50-100 μg/mL for 24 hours.
  • Compound treatment: this compound and its derivative dihydrohomoplantagin were dissolved in DMSO (with final DMSO concentrations not exceeding 0.1%) and applied to cells either concurrently with or prior to oxLDL challenge.
  • Experimental endpoints: After treatment periods, cells were assessed for apoptosis rates, expression of adhesion molecules, intracellular ROS production, and Nrf2 pathway activation.

For the assessment of Nrf2 pathway activation, researchers employed immunofluorescence staining to visualize Nrf2 nuclear translocation. Treated cells were fixed, permeabilized, and incubated with anti-Nrf2 primary antibodies followed by fluorescently-labeled secondary antibodies. Nuclear translocation was quantified by counting cells with predominant Nrf2 staining in the nucleus versus cytoplasm or by measuring fluorescence intensity in nuclear compartments [3].

Animal Study Methodologies

The in vivo investigations of this compound utilized apolipoprotein E knockout (apoE-/-) mice as a well-established model of atherosclerosis [3]. The experimental approach included:

  • Animal model preparation: Six-week-old male apoE-/- mice were fed a high-fat diet for 12 weeks to induce atherosclerotic plaque development.
  • Compound administration: this compound and dihydrohomoplantagin were administered via intraperitoneal injection daily for 8 weeks during the atherogenic diet feeding.
  • Tissue collection and analysis: After the treatment period, aorta tissues were collected for analysis. Atherosclerotic lesion areas were quantified through Oil-red O staining of whole aortas, while plaque composition and stability were assessed in aortic root sections using H&E staining, collagen content analysis, and immunostaining for macrophages and smooth muscle cells.
  • Molecular analysis: Plaque endothelium was examined for apoptosis (TUNEL staining), adhesion molecule expression (ICAM-1 and VCAM-1 immunofluorescence), and Nrf2 pathway activation (Nrf2 nuclear localization and HO-1 expression) [3].
Molecular Assays and Pathway Analysis

Several key molecular biology techniques were employed to elucidate the mechanism of action of this compound:

  • Western blot analysis: Protein expression levels of Bcl2, Bax, ICAM-1, VCAM-1, HO-1, and phosphorylated ERK were determined using specific antibodies. Cells or tissue samples were lysed, proteins separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies and chemiluminescent detection [3].
  • ROS measurement: Intracellular ROS levels were measured using fluorescent probes such as DCFH-DA. After treatments, cells were incubated with the probe for 30 minutes at 37°C, and fluorescence was measured by flow cytometry or fluorescence microscopy [3].
  • Gene knockdown experiments: To confirm the essential role of Nrf2 in this compound's effects, HUVECs were transfected with Nrf2-specific siRNA or control siRNA using appropriate transfection reagents. After 24-48 hours, knockdown efficiency was verified by Western blotting before proceeding with compound treatments and functional assays [3].

Therapeutic Implications and Applications

Cardiovascular Protection

The Nrf2-activating capacity of this compound has demonstrated significant potential in cardiovascular disease applications, particularly in atherosclerosis prevention and management. Through its ability to suppress oxidative stress in vascular endothelial cells, this compound addresses a fundamental pathological process in atherogenesis [3]. The compound effectively inhibited oxLDL-induced endothelial apoptosis and reduced the expression of adhesion molecules (ICAM-1 and VCAM-1) that mediate monocyte recruitment to developing plaques [3].

Beyond endothelial protection, this compound treatment in apoE-/- mice resulted in significant reduction of atherosclerotic lesion area and improved plaque stability features, including increased collagen content, reduced lipid deposition, and decreased macrophage accumulation [3]. These multi-faceted benefits position this compound as a promising candidate for further development as a therapeutic agent for vascular diseases. The compound's effects on multiple aspects of atherosclerosis pathogenesis—endothelial dysfunction, oxidative stress, inflammation, and plaque stability—suggest it may offer advantages over more targeted approaches.

Neuroprotective Potential

While direct evidence for this compound's neuroprotective effects is limited in the provided search results, the established role of Nrf2 activation in neurodegenerative disorders suggests potential applications in this domain. The Nrf2 pathway has demonstrated crucial regulatory functions in maintaining redox homeostasis and suppressing neuroinflammation in conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) [5]. In these neurological disorders, Nrf2 activation has been shown to upregulate antioxidant genes, inhibit microglia-mediated inflammation, and improve mitochondrial function [5].

Given that this compound can effectively cross the blood-brain barrier (as suggested by its flavonoid structure and evidence for other similar compounds), it may offer therapeutic benefits in neurological conditions characterized by oxidative stress and neuroinflammation. The search results indicate that Nrf2 expression in astrocytes and glial cells plays a particularly important role in neuroprotection, with Nrf2-overexpressing astrocytes demonstrating enhanced ability to protect neurons from oxidative insults [5]. Future studies should directly investigate this compound's potential in models of neurodegeneration.

Cancer Context Considerations

The role of Nrf2 activation in cancer prevention and treatment presents a complex duality that must be carefully considered. Transient Nrf2 activation by specific activators has demonstrated protective roles against carcinogenesis and cancer development, primarily through enhancing cellular defense against carcinogens and mutagens [2]. In this context, this compound could potentially contribute to cancer chemoprevention strategies.

However, permanent activation of Nrf2, often resulting from somatic mutations in Nrf2, Keap1, or Cul3 genes, promotes various cancer properties including malignant progression, chemo/radio resistance, and poor patient prognosis [2]. This paradoxical nature of Nrf2 signaling necessitates careful consideration of this compound's potential applications in oncology. The context-dependent effects of Nrf2 activation—protective in normal cells potentially problematic in established tumors—highlight the need for thorough investigation of this compound's effects across different cancer models and its potential interactions with conventional cancer therapies.

Research Gaps and Future Perspectives

Despite the promising data on this compound's Nrf2-activating properties, several significant research gaps remain to be addressed. First, the precise molecular mechanism by which this compound activates Nrf2 has not been fully elucidated. While it promotes Nrf2 nuclear translocation and subsequent ARE-driven gene expression, the exact molecular targets—whether direct interaction with Keap1 cysteine residues, modulation of upstream kinases, or other mechanisms—require further investigation [3]. Detailed binding studies and structural analyses would help clarify this mechanism.

Second, pharmacokinetic parameters including bioavailability, metabolism, tissue distribution, and half-life of this compound remain largely uncharacterized. Future studies should establish these fundamental pharmacological properties to better assess its therapeutic potential. Additionally, direct comparative studies with other established Nrf2 activators (such as sulforaphane, bardoxolone methyl, or curcumin) using standardized assay systems would help position this compound within the landscape of Nrf2-targeting compounds.

The therapeutic window and potential side effects of this compound also warrant systematic investigation. While the available data suggests no obvious toxicity in mice at effective doses [3], comprehensive toxicological studies would be necessary for clinical translation. Furthermore, given the dual role of Nrf2 in cancer, careful assessment of this compound's effects in various cancer models is essential to determine whether it could potentially promote or inhibit tumor progression in different contexts.

Visualized Signaling Pathway

G cluster_normal Basal Conditions cluster_stress Stress Conditions OxidativeStress Oxidative Stress (oxLDL, ROS) Keap1 Keap1 OxidativeStress->Keap1 Modifies Cysteines This compound This compound This compound->Keap1 Potential Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds & Targets Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds TargetGenes Antioxidant Genes (HO-1, NQO1, GST) ARE->TargetGenes Activates Transcription

Figure 1: this compound in the Nrf2 Signaling Pathway Context. This diagram illustrates the proposed mechanism of this compound within the Keap1-Nrf2-ARE pathway. Under basal conditions, Nrf2 is constantly bound by Keap1 and targeted for proteasomal degradation. During oxidative stress or in the presence of this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to ARE sequences, and activate antioxidant gene expression [3] [1] [2].

Conclusion

This compound represents a promising natural product-derived activator of the Nrf2 signaling pathway with demonstrated efficacy in experimental models of endothelial dysfunction and atherosclerosis. Its ability to modulate multiple aspects of vascular pathology—including oxidative stress, inflammation, apoptosis, and adhesion molecule expression—through Nrf2 activation positions it as a compelling candidate for further therapeutic development. The compound shows comparable effectiveness to its derivative dihydrohomoplantagin in these models, with mechanistic studies confirming the essential role of Nrf2 in its protective effects [3].

References

Mechanisms of Action: Homoplantaginin vs. Standard Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the primary mechanisms of homoplantaginin against common therapeutic targets for endothelial protection.

Mechanism of Action This compound (Experimental Compound) Standard Treatments (e.g., Metformin, Statins, ACE Inhibitors)
Anti-inflammatory Inhibits TNF-α, IL-6 mRNA expression; suppresses IKKβ and NF-κB p65 phosphorylation; inhibits NLRP3 inflammasome [1] [2]. General systemic anti-inflammatory effects (e.g., statins), but not typically targeted at these specific pathways.
Antioxidant Activates Nrf2/HO-1 signaling; reduces ROS; upregulates SOD, GSH, GSH-Px [3] [2]. Indirect antioxidant effects through reduction of oxidative stress sources (e.g., improved metabolism, reduced LDL).
Improves Insulin Sensitivity Modulates IRS-1 Ser/Thr phosphorylation; enhances Akt/eNOS phosphorylation; increases NO production [1]. Improves insulin signaling in metabolic tissues (e.g., liver, muscle); direct effects on endothelial insulin resistance are less characterized.
Anti-apoptosis & Pro-autophagy Attenuates cell apoptosis by promoting autophagy via the AMPK/mTORC1/TFEB pathway [4]. Primary focus on apoptosis prevention; modulation of autophagy is not a primary mechanism for most standard endothelial protectants.
Endoplasmic Reticulum (ER) Stress Inhibits store-operated calcium entry (SOCE) channel and reduces ER stress [5]. Not a primary action mechanism for most standard endothelial protectants.
Atheroprotection Reduces endothelial ICAM-1/VCAM-1 expression; inhibits plaque development in apoE-/- mice [3]. Reduces endothelial activation and plaque progression through pleiotropic effects.

Summary of Key Experimental Data for this compound

The table below summarizes quantitative data from key experiments on this compound's endothelial protective effects.

Experimental Model Concentration/Dose Key Quantitative Results Citation
HUVECs (PA-induced inflammation) 0.1, 1, 10 μM Dose-dependent reduction in PA-induced TNF-α and IL-6 mRNA; reversed impaired IRS-1 tyrosine phosphorylation and increased NO production [1].
HUVECs (HG-induced apoptosis) Not specified (in vitro) Inhibited apoptosis and promoted autophagy; effects reversed by autophagy inhibitors (Chloroquine, Bafilomycin A1) [4].
HUVECs (oxLDL-induced injury) Compound "S3" Significantly inhibited oxLDL-induced apoptosis (~80% to ~40-60%); reduced ICAM-1 and VCAM-1 protein levels [3].
HUVECs (HG-induced dysfunction) Not specified (in vitro) Increased NO and p-eNOS levels; reduced intracellular Ca²⁺ by blocking SOCE channel [5].
HUVECs (oxLDL-induced ROS) Compound "S3" Strongly suppressed oxLDL-induced increase in cellular ROS; inhibited ERK phosphorylation and NF-κB nuclear translocation [3].
apoE-/- Mice (Atherosclerosis) Intraperitoneal injection Reduced atherosclerotic plaque areas and necrotic core; decreased plaque endothelium apoptosis and ICAM-1/VCAM-1 protein levels [3].
Mice (Liver Injury Model) 25, 50, 100 mg/kg Lowered serum ALT and AST levels; increased hepatic GSH, GSH-Px, and SOD; decreased TNF-α and IL-1 [2].
Pharmacokinetics (Rats) Oral administration Tmax: 16.00±8.94 min; Cmax: 0.77-1.27 nmol/mL; Absolute oral bioavailability: ~0.75% [2].

Detailed Experimental Protocols

To assist in experimental design, here are the methodologies used in the cited studies.

  • In Vitro Endothelial Cell Culture: Most studies used Human Umbilical Vein Endothelial Cells (HUVECs). Cells were cultured in standard medium and subjected to various insults:

    • Palmitic Acid (PA) Treatment: 100 μM PA to induce inflammation and insulin resistance [1] [2].
    • High Glucose (HG) Treatment: To model diabetic conditions and induce endothelial dysfunction and apoptosis [4] [5].
    • oxLDL Treatment: To model pro-atherogenic conditions and induce endothelial injury, apoptosis, and adhesion molecule expression [3].
    • TNF-α Stimulation: To specifically induce inflammatory pathway activation [6].
    • This compound was typically applied as a pre-treatment before the insult.
  • Key Assays and Measurements:

    • Gene and Protein Expression: mRNA levels (TNF-α, IL-6) measured by qRT-PCR. Protein levels (p-IKKβ, p-NF-κB, ICAM-1, VCAM-1, NLRP3, caspase-1, p-Akt, p-eNOS, Bcl2/Bax) analyzed by Western Blot [1] [3] [2].
    • Nitric Oxide (NO) Production: Measured to assess endothelial function [5] [1].
    • Reactive Oxygen Species (ROS): Cellular ROS levels detected using fluorescent probes [3].
    • Calcium Influx: Intracellular Ca²⁺ concentration measured to assess SOCE channel activity [5].
    • Apoptosis Assays: Evaluated by TUNEL staining, Hoechst 33258 staining (for nuclear condensation), and analysis of Bcl2/Bax ratio [4] [3].
    • Autophagy Flux: Assessed by monitoring autophagosome formation and lysosomal function (LAMP1, cathepsin B); often confirmed using autophagy inhibitors like chloroquine [4].
  • In Vivo Models:

    • ApoE-/- Mice: Fed a high-fat diet to induce atherosclerosis. This compound was administered via intraperitoneal injection, and plaque area and composition were analyzed (Oil-red O staining, H&E staining) [3].
    • db/db Mice: A genetic model of type 2 diabetes, used to confirm the compound's effects on vascular injury in a diabetic context [4].
    • BCG/LPS-induced Liver Injury in Mice: Used to evaluate anti-inflammatory and antioxidant effects; this compound was administered orally [2].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular pathways through which this compound exerts its endothelial protective effects.

This compound in High Glucose Conditions

This diagram summarizes the mechanisms by which this compound protects against high glucose-induced endothelial dysfunction, integrating findings from multiple studies [4] [5].

G This compound Mechanisms in High Glucose Conditions cluster_1 SOCE & ER Stress Pathway cluster_2 Autophagy & Apoptosis Pathway HG High Glucose SOCE SOCE Channel HG->SOCE Hom This compound Hom->SOCE inhibits ERS ER Stress Activation Hom->ERS inhibits eNOS eNOS Activity ↓ NO Production ↓ Hom->eNOS restores AMPK AMPK Activation Hom->AMPK activates Ca Increased Cytosolic Ca²⁺ SOCE->Ca Ca->ERS ERS->eNOS mTORC1 mTORC1 Inhibition AMPK->mTORC1 TFEB TFEB Nuclear Translocation mTORC1->TFEB inhibits Autophagy Autophagy & Lysosomal Biogenesis ↑ TFEB->Autophagy Apoptosis Apoptosis ↓ Autophagy->Apoptosis inhibits

Anti-inflammatory and Antioxidant Pathways

This diagram shows how this compound counteracts oxidative stress and inflammation, common drivers of endothelial injury [1] [3] [2].

G This compound Anti-inflammatory and Antioxidant Pathways cluster_1 NF-κB Inflammation Pathway cluster_2 Nrf2 Antioxidant Pathway Stimuli Inflammatory Stimuli (PA, oxLDL, TNF-α) IKKbeta IKKβ Phosphorylation Stimuli->IKKbeta ROS ROS ↓ Stimuli->ROS Hom This compound Hom->IKKbeta inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ↑ Hom->Cytokines reduces Adhesion Adhesion Molecules (ICAM-1, VCAM-1) ↑ Hom->Adhesion reduces Nrf2 Nrf2 Activation & Nuclear Translocation Hom->Nrf2 activates NFkB NF-κB Activation & Nuclear Translocation IKKbeta->NFkB NFkB->Cytokines NFkB->Adhesion HO1 Antioxidant Enzymes (HO-1) ↑ Nrf2->HO1 HO1->ROS ROS->IKKbeta promotes

Conclusion and Research Implications

This compound presents a promising multi-target phytochemical for protecting endothelial function. Its key advantage lies in simultaneously addressing inflammation, oxidative stress, autophagy, ER stress, and insulin resistance—a breadth not typically found in single-agent standard therapies.

However, its low oral bioavailability (≈0.75%) currently represents a significant challenge for therapeutic development [2]. Future research should prioritize optimizing its pharmacokinetic profile through structural modification or novel delivery systems to fully exploit its therapeutic potential.

References

×

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

462.11621151 Da

Monoisotopic Mass

462.11621151 Da

Heavy Atom Count

33

UNII

396COT90TD

Other CAS

17680-84-1

Wikipedia

Homoplantaginin

Dates

Last modified: 08-15-2023

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